Pomalidomide-amino-PEG4-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C23H30N4O9 |
|---|---|
Molecular Weight |
506.5 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide |
InChI |
InChI=1S/C23H30N4O9/c24-6-7-33-8-9-34-10-11-35-12-13-36-14-19(29)25-16-3-1-2-15-20(16)23(32)27(22(15)31)17-4-5-18(28)26-21(17)30/h1-3,17H,4-14,24H2,(H,25,29)(H,26,28,30) |
InChI Key |
GQLKBZZCVCHVCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCN |
Origin of Product |
United States |
Foundational & Exploratory
Pomalidomide-Amino-PEG4-NH2: A Technical Guide for Researchers in Targeted Protein Degradation
For Immediate Release
This technical guide provides an in-depth overview of the chemical structure, properties, and applications of Pomalidomide-amino-PEG4-NH2, a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Introduction to this compound
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide (B1683931) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group.[1] This bifunctional molecule is a cornerstone in the construction of PROTACs, which are designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein disposal machinery.
The terminal amine group on the PEG linker provides a versatile handle for conjugation to a ligand that binds to a specific protein of interest (POI). The resulting PROTAC then acts as a molecular bridge, bringing the POI into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
Chemical Structure and Properties
The chemical structure and key properties of this compound are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₀N₄O₉ | [2] |
| Molecular Weight | 506.51 g/mol | N/A |
| CAS Number | 2331259-45-9 | [1] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store at -20°C, protect from light. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |
Note: Some commercial sources provide this compound as a hydrochloride salt, which will have a different molecular weight and formula.
Mechanism of Action: The Role in PROTACs
This compound serves as the E3 ligase-recruiting component of a PROTAC. The pomalidomide moiety binds to CRBN, a substrate receptor of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event, when the molecule is part of a larger PROTAC, initiates a cascade that leads to the degradation of the target protein.
Pomalidomide-CRBN Signaling Pathway
The binding of pomalidomide to CRBN alters the substrate specificity of the E3 ligase complex, leading to the recruitment of neosubstrates, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] The degradation of these transcription factors results in the downregulation of interferon regulatory factor 4 (IRF4) and c-Myc, which are critical for the survival of certain cancer cells, such as multiple myeloma.[3]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of a PROTAC using this compound and its subsequent characterization.
PROTAC Synthesis via Amide Coupling
This protocol describes a general method for conjugating a protein of interest (POI) ligand containing a carboxylic acid to the terminal amine of this compound.
Materials:
-
This compound
-
POI-ligand-COOH
-
N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve the POI-ligand-COOH (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) to the solution.
-
Add DIPEA (3 equivalents) to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with DMSO and purify by preparative HPLC to obtain the desired PROTAC.
-
Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Western Blot Analysis of Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials:
-
Synthesized PROTAC
-
Cell line expressing the POI
-
Cell culture medium and supplements
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a positive control with a proteasome inhibitor.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using ECL substrate and capture the image.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the POI-PROTAC-CRBN ternary complex.
Materials:
-
Synthesized PROTAC
-
Cell line expressing the POI
-
Proteasome inhibitor (e.g., MG132)
-
IP lysis buffer
-
Antibody against the POI or CRBN for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or Laemmli buffer
-
Antibodies for western blotting (anti-POI and anti-CRBN)
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor for a few hours. Lyse the cells in IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against the POI (or CRBN) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads several times with IP lysis buffer. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies against the POI and CRBN to detect their co-immunoprecipitation.
Experimental and Logical Workflows
The following diagrams illustrate the general workflows for PROTAC development and characterization.
References
Unveiling the Mechanism of Pomalidomide-amino-PEG4-NH2: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Key E3 Ligase Ligand for Targeted Protein Degradation
This technical guide provides a comprehensive overview of the mechanism of action of Pomalidomide-amino-PEG4-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of Pomalidomide's interaction with the Cereblon (CRBN) E3 ubiquitin ligase, the role of the integrated PEG linker, and the downstream consequences for targeted protein degradation. This guide offers quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding and practical application of this technology.
Core Mechanism of Action: Pomalidomide (B1683931) as a Molecular Glue
Pomalidomide, a thalidomide (B1683933) analog, functions as a "molecular glue," inducing proximity between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and specific target proteins, known as neosubstrates.[1][2] This interaction redirects the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and subsequent proteasomal degradation of these neosubstrates.[1] The most well-characterized endogenous neosubstrates of Pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[3] The degradation of these factors is central to Pomalidomide's therapeutic effects in multiple myeloma.[4]
The "amino-PEG4-NH2" component of the molecule is a polyethylene (B3416737) glycol (PEG) linker terminating in an amine group.[5][6] In the context of a PROTAC, this linker is used to covalently attach a ligand for a specific protein of interest. The Pomalidomide moiety serves to recruit the CRBN E3 ligase, while the linker bridges the gap to the target protein, facilitating its ubiquitination and degradation.
Quantitative Data: Binding Affinities and Degradation Efficiency
The efficacy of a Pomalidomide-based PROTAC is determined by several factors, including its binding affinity to CRBN and its ability to induce the degradation of the target protein. The following tables summarize key quantitative data for Pomalidomide and representative Pomalidomide-based PROTACs.
| Compound | Binding Target | Kd (nM) | Assay Method | Reference |
| Pomalidomide | CRBN-DDB1 | ~157 | Competitive Titration | [7][8] |
| Pomalidomide | CRBN-DDB1 | ~3000 | Competitive Binding Assay | [7] |
| Lenalidomide | CRBN-DDB1 | ~178 - 640 | Competitive Titration / ITC | [8] |
| Thalidomide | CRBN-DDB1 | ~250 | Competitive Titration | [8] |
Table 1: Comparative Binding Affinities of Immunomodulatory Drugs (IMiDs) to the CRBN-DDB1 Complex. Note: Kd values can vary based on the specific experimental conditions and assay formats.
| Degrader | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide | Aiolos (IKZF3) | MM.1S | 8.7 | >95 | [9] |
| dALK-2 (Pomalidomide-C5-alkyne linker) | ALK | SU-DHL-1 | ~10 | >95 | [1] |
| NC-1 (Pomalidomide-PEG linker) | BTK | Mino | 2.2 | 97 | [10] |
| GP262 (Pomalidomide-C8 alkyl linker) | p110γ | MDA-MB-231 | 42.23 | 88.6 | [11] |
| GP262 (Pomalidomide-C8 alkyl linker) | mTOR | MDA-MB-231 | 45.4 | 74.9 | [11] |
Table 2: Degradation Potency and Efficacy of Pomalidomide and Representative Pomalidomide-Based PROTACs. DC50 represents the concentration required to achieve 50% degradation of the target protein, and Dmax is the maximum observed degradation.
Signaling Pathways and Experimental Workflows
To fully characterize the mechanism of action of a Pomalidomide-based PROTAC, a series of biochemical and cellular assays are required. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Pomalidomide-based PROTAC induced protein degradation pathway.
Caption: A typical experimental workflow for PROTAC characterization.
Experimental Protocols
Detailed methodologies are crucial for the successful characterization of Pomalidomide-based PROTACs. Below are protocols for key experiments.
Western Blot for Target Protein Degradation (DC50 and Dmax Determination)
This protocol describes the quantification of target protein degradation in a dose-dependent manner.
Materials:
-
Cell line expressing the target protein
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of harvesting.
-
Compound Treatment: The following day, treat the cells with a serial dilution of the Pomalidomide-PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO control for a fixed duration (e.g., 12, 24, or 48 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 20-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and heat at 95°C for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Loading Control: Strip the membrane and re-probe with a primary antibody for a loading control, or run a parallel gel.
-
Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[12]
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is designed to provide evidence for the PROTAC-induced formation of a ternary complex between the target protein, the PROTAC, and CRBN.
Materials:
-
Cell line expressing the target protein and CRBN
-
Pomalidomide-based PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132) - optional, to stabilize the complex
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with protease inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-CRBN or anti-target protein)
-
Control IgG antibody (from the same species as the IP antibody)
-
Protein A/G magnetic beads
-
Wash buffer (same as Co-IP lysis buffer)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Primary antibodies for Western blotting (anti-CRBN and anti-target protein)
Procedure:
-
Cell Treatment: Culture cells to a high density. Treat with the Pomalidomide-PROTAC (at a concentration known to be effective) or DMSO for a short duration (e.g., 1-4 hours). Co-treatment with a proteasome inhibitor can help to trap the ternary complex.
-
Cell Lysis: Harvest and lyse the cells in non-denaturing Co-IP lysis buffer.
-
Pre-clearing: Incubate the lysates with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysates with the IP antibody (e.g., anti-CRBN) or control IgG overnight at 4°C.
-
Add fresh Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads and wash them multiple times with ice-cold wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads by resuspending them in Laemmli sample buffer and heating at 95°C.
-
Western Blot Analysis: Analyze the immunoprecipitated samples by Western blotting, probing for the presence of the co-immunoprecipitated protein (e.g., probe with anti-target protein antibody when CRBN was the IP target). The presence of the target protein in the CRBN immunoprecipitate (and vice-versa) in the PROTAC-treated sample, but not in the control, indicates the formation of the ternary complex.[7]
Conclusion
This compound is a powerful and versatile E3 ligase ligand for the development of PROTACs. Its high-affinity binding to CRBN provides a robust anchor for recruiting target proteins to the cellular degradation machinery. A thorough understanding of its mechanism of action, supported by rigorous quantitative analysis and detailed experimental validation, is paramount for the successful design and optimization of novel protein degraders. The data and protocols presented in this guide offer a solid foundation for researchers to advance their drug discovery programs in the exciting field of targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Microwave-assisted synthesis of pomalidomide building blocks for rapid PROTAC and molecular glue development - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Pomalidomide-amino-PEG4-NH2: A Technical Guide to its Application in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-amino-PEG4-NH2 is a crucial research tool in the burgeoning field of targeted protein degradation (TPD). It is a functionalized E3 ligase ligand-linker conjugate, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] This molecule incorporates the high-affinity pomalidomide (B1683931) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker that terminates in a primary amine (-NH2).[2][3] The terminal amine serves as a versatile chemical handle for conjugation to a ligand that binds to a specific protein of interest (POI), thereby creating a heterobifunctional PROTAC.
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS). By simultaneously binding to the POI and an E3 ligase, the PROTAC forms a ternary complex that induces the ubiquitination of the POI.[1] This polyubiquitination marks the POI for degradation by the 26S proteasome, leading to its selective removal from the cell. This "event-driven" mechanism offers a distinct advantage over traditional "occupancy-driven" inhibitors, as it can eliminate the entire protein scaffold and its associated functions.
This technical guide provides an in-depth overview of the research applications of this compound, including its role in the synthesis of PROTACs targeting key disease-related proteins, methodologies for evaluating these degraders, and the signaling pathways impacted by their activity.
Core Application: A Building Block for PROTAC Synthesis
The primary application of this compound is as a foundational building block for the modular synthesis of PROTACs. The pomalidomide component serves as the E3 ligase-recruiting element, while the PEG4 linker provides optimal spacing and flexibility to facilitate the formation of a productive ternary complex. The terminal amine allows for straightforward covalent linkage to a variety of POI ligands through common chemical reactions such as amide bond formation.
Quantitative Data on Pomalidomide-Based PROTACs
The efficacy of PROTACs is typically quantified by their degradation concentration 50 (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and their maximum degradation (Dmax), representing the percentage of protein degradation achieved. The following tables summarize quantitative data for representative pomalidomide-based PROTACs targeting various proteins implicated in cancer.
Table 1: EGFR-Targeting PROTACs [4]
| Compound | Linker Structure | Target Cells | IC50 (µM) vs. EGFRwt | Dmax (%) |
| 16 | Pomalidomide-linker-Quinoxaline | A549 | 0.10 | 96% at 72h |
| 15 | Pomalidomide-linker-Quinoxaline | A549 | 0.22 | Not Reported |
| 17 | Pomalidomide-linker-Quinoxaline | A549 | 0.19 | Not Reported |
Table 2: BRD4-Targeting PROTACs [2][5]
| Compound | POI Ligand | Target Cells | DC50 | Dmax (%) |
| PROTAC 1 | OTX015 | Burkitt's Lymphoma | < 1 nM | Not Reported |
| 21 | Dihydroquinazolinone | THP-1 | Not Reported | Effective Degradation |
Table 3: HDAC8-Targeting PROTACs [6]
| Compound | POI Ligand | Target Cells | DC50 | Dmax (%) |
| ZQ-23 | HDAC6/8 Inhibitor | Not Specified | 147 nM | 93% |
Experimental Protocols
Synthesis of a Pomalidomide-Based PROTAC
This protocol provides a general methodology for the conjugation of this compound to a POI ligand containing a carboxylic acid functional group.
Reaction Scheme:
Caption: Amide coupling of this compound to a POI ligand.
Materials:
-
This compound
-
POI ligand with a terminal carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade solvents for purification
Procedure:
-
Dissolve the POI ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Western Blot Analysis of Protein Degradation
This protocol details the steps to quantify the degradation of a target protein in cultured cells following treatment with a pomalidomide-based PROTAC.[1][7]
Caption: Workflow for Western Blot analysis of PROTAC-mediated degradation.
Procedure:
-
Cell Culture and Treatment: Seed the desired cell line in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin). Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control and calculate the percentage of degradation relative to the vehicle-treated sample.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct engagement of the PROTAC with its target protein in a cellular context by measuring changes in the protein's thermal stability upon ligand binding.[8][9]
Procedure:
-
Cell Treatment: Treat intact cells with the PROTAC or a vehicle control.
-
Heating: Aliquot the cell suspension and heat each aliquot at a different temperature for a set time (e.g., 3 minutes).
-
Lysis: Lyse the cells using freeze-thaw cycles.
-
Separation: Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blot to determine the amount of the target protein that remained soluble at each temperature. A shift in the melting curve indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method to quantify the binding affinity of the PROTAC for CRBN. It relies on bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged E3 ligase and a fluorescent tracer that binds to the same ligase.[10][11]
Procedure:
-
Cell Transfection: Co-transfect cells with vectors expressing a NanoLuc®-CRBN fusion protein and DDB1.
-
Assay Setup: Plate the transfected cells and add a NanoBRET™ tracer for CRBN.
-
Compound Addition: Add the pomalidomide-based PROTAC at various concentrations.
-
Signal Measurement: Measure the BRET signal. A decrease in the BRET signal indicates that the PROTAC is competing with the tracer for binding to CRBN, allowing for the determination of the intracellular IC50.
Signaling Pathways and Mechanisms of Action
The degradation of specific proteins by pomalidomide-based PROTACs can have profound effects on cellular signaling pathways implicated in disease, particularly in oncology.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the MAPK and PI3K/AKT pathways, promoting cell proliferation and survival.[4] PROTACs targeting EGFR lead to its degradation, thereby inhibiting these oncogenic signals.
Caption: Degradation of EGFR by a pomalidomide-based PROTAC inhibits downstream pro-survival signaling.
BRD4 and Transcriptional Regulation
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to regulate the expression of key oncogenes, including c-MYC.[5] Degradation of BRD4 by PROTACs leads to the downregulation of these oncogenes and subsequent anti-proliferative effects.
Caption: BRD4 degradation disrupts oncogenic transcription programs.
HDAC8 and Epigenetic Modification
Histone deacetylase 8 (HDAC8) is an enzyme that removes acetyl groups from histones and other proteins, leading to chromatin condensation and transcriptional repression. Overexpression of HDAC8 is associated with several cancers. PROTAC-mediated degradation of HDAC8 can alter the epigenetic landscape and induce anti-cancer effects.[6]
Caption: HDAC8 degradation leads to histone hyperacetylation and changes in gene expression.
Conclusion
This compound is an indispensable tool for researchers engaged in the development of novel therapeutics based on targeted protein degradation. Its well-defined structure, incorporating a potent CRBN ligand and a versatile linker, facilitates the rational design and synthesis of PROTACs against a wide array of disease-relevant proteins. The methodologies and data presented in this guide offer a comprehensive resource for the application of this key chemical probe in advancing the frontiers of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NanoBRET® TE E3 Ligase Vectors | CRBN | VHL | DDB1 [worldwide.promega.com]
- 4. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PROTACs for BRDs proteins in cancer therapy: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pelagobio.com [pelagobio.com]
- 9. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NanoBRET™ TE Intracellular E3 Ligase Assays, CRBN and VHL Technical Manual [promega.com]
- 11. NanoBRET® TE Intracellular E3 Ligase Assays [promega.jp]
Pomalidomide-amino-PEG4-NH2 and its Interaction with Cereblon: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused examination of the binding affinity between Pomalidomide-amino-PEG4-NH2 and its target protein, Cereblon (CRBN). Pomalidomide (B1683931), an immunomodulatory drug (IMiD), and its derivatives are crucial components in the development of targeted protein degraders, particularly Proteolysis Targeting Chimeras (PROTACs). The amino-PEG4-NH2 linker is often incorporated to serve as a versatile attachment point for a target protein ligand, making an understanding of its baseline interaction with Cereblon essential for the rational design of new therapeutics. This document synthesizes available data on the binding affinity, details the experimental methodologies used for its characterization, and visualizes the relevant biological and experimental frameworks.
Core Concept: Molecular Glue and Protein Degradation
Pomalidomide functions as a "molecular glue," inducing a novel interaction between the E3 ubiquitin ligase substrate receptor Cereblon and neosubstrate proteins that would not normally be targeted. This interaction leads to the ubiquitination and subsequent proteasomal degradation of the target protein. In the context of PROTACs, the pomalidomide moiety acts as the E3 ligase binder, which is then connected via a linker (such as amino-PEG4-NH2) to a ligand for a different target protein, thereby hijacking the ubiquitin-proteasome system to degrade the protein of interest.
Binding Affinity of Pomalidomide Derivatives to Cereblon
The binding affinity of a ligand to its target is a critical parameter in drug development, often quantified by the dissociation constant (Kd). A lower Kd value signifies a stronger binding interaction. For IMiDs, binding to Cereblon is a prerequisite for their therapeutic activity. The addition of linkers, such as the PEG4 moiety in this compound, can influence this binding affinity.
| Compound | Binding Affinity (Kd) to CRBN-DDB1 | Assay Method | Reference |
| Pomalidomide | 180 nM | Isothermal Titration Calorimetry (ITC) | |
| Pomalidomide | 250 nM | Competitive Binding Assay | |
| Thalidomide | 1.8 µM | Isothermal Titration Calorimetry (ITC) | |
| Lenalidomide | 1.0 µM | Isothermal Titration Calorimetry (ITC) |
Note: Data for the specific conjugate "this compound" is not widely available in public literature, indicating it may be a proprietary or custom-synthesized compound for specific research applications. The data for the parent compound, pomalidomide, is provided as a fundamental reference point.
Experimental Protocols
The determination of binding affinity is achieved through various biophysical techniques. Below are detailed methodologies for common assays used to quantify the interaction between small molecules and proteins like Cereblon.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) in a single experiment.
Methodology:
-
Protein Preparation: Recombinant human Cereblon (CRBN) in complex with DDB1 is purified and dialyzed extensively against the ITC buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The final protein concentration is determined using a spectrophotometer.
-
Ligand Preparation: Pomalidomide or its derivative is dissolved in the same ITC buffer to minimize buffer mismatch effects.
-
ITC Experiment:
-
The sample cell of the calorimeter is filled with the CRBN-DDB1 solution (typically at a concentration of 10-20 µM).
-
The injection syringe is loaded with the pomalidomide derivative solution (typically at a concentration 10-15 times that of the protein).
-
A series of small, sequential injections (e.g., 2-3 µL) of the ligand into the sample cell is performed at a constant temperature (e.g., 25°C).
-
The heat change associated with each injection is measured and recorded.
-
-
Data Analysis: The raw data, a series of heat-change peaks, is integrated to yield the heat per injection. This is then plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to calculate the Kd, stoichiometry, and enthalpy of binding.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures binding events in real-time by detecting changes in the refractive index at the surface of a sensor chip.
Methodology:
-
Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated, and the Cereblon protein is immobilized onto the surface via amine coupling.
-
Binding Analysis:
-
A running buffer (e.g., HBS-EP+) is flowed continuously over the sensor surface to establish a stable baseline.
-
The pomalidomide derivative (the analyte) is prepared in a series of concentrations in the running buffer.
-
Each concentration of the analyte is injected over the immobilized protein surface for a set association time, followed by a flow of running buffer for a dissociation time.
-
-
Data Analysis: The change in the SPR signal (measured in Response Units, RU) is recorded over time, generating sensorgrams. The equilibrium binding response is plotted against the analyte concentration to determine the Kd. Alternatively, the association (ka) and dissociation (kd) rate constants can be determined by fitting the sensorgram data to a kinetic model, with Kd calculated as kd/ka.
Visualizing Key Processes
Cereblon E3 Ligase Pathway Modulation
The following diagram illustrates the mechanism by which pomalidomide and its derivatives modulate the Cereblon E3 ligase complex to induce the degradation of a neosubstrate protein.
Caption: Pomalidomide binds to Cereblon, inducing recruitment and degradation of neosubstrate proteins.
General Workflow for Binding Affinity Measurement
This diagram outlines the typical experimental workflow for determining the binding affinity of a compound like this compound to its protein target.
Synthesis and Characterization of Pomalidomide-amino-PEG4-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Pomalidomide-amino-PEG4-NH2, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). Pomalidomide serves as a potent E3 ubiquitin ligase ligand, specifically targeting Cereblon (CRBN), thereby enabling the targeted degradation of pathogenic proteins. The inclusion of a tetra-ethylene glycol (PEG4) linker with a terminal amine provides a versatile conjugation point for the attachment of a target protein ligand. This document details the synthetic route, purification protocols, and analytical characterization of this important bifunctional molecule. Furthermore, it outlines the relevant signaling pathways and experimental workflows associated with its application in targeted protein degradation.
Introduction
Pomalidomide, a thalidomide (B1683933) analog, is an immunomodulatory drug that has demonstrated significant therapeutic efficacy, particularly in the treatment of multiple myeloma. Its mechanism of action involves binding to the Cereblon (CRBN) protein, a substrate receptor of the CUL4-DDB1-CRBN E3 ubiquitin ligase complex.[1] This interaction redirects the E3 ligase to ubiquitinate and subsequently degrade specific "neosubstrates," such as the transcription factors IKZF1 and IKZF3.[2]
The advent of PROTAC technology has harnessed this mechanism for targeted protein degradation. PROTACs are heterobifunctional molecules composed of a ligand for an E3 ligase and a ligand for a protein of interest (POI), connected by a chemical linker.[3] this compound is a crucial intermediate in the synthesis of pomalidomide-based PROTACs, providing a Cereblon-binding moiety and a flexible, hydrophilic PEG linker with a reactive primary amine for conjugation to a POI ligand.[4][5]
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process, starting from 4-fluorothalidomide and a Boc-protected amino-PEG4-amine linker.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl (2-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethoxy)ethyl)carbamate (Boc-Pomalidomide-amino-PEG4-NH2)
-
Materials:
-
4-Fluorothalidomide
-
tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG4-NH2)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
-
Procedure:
-
To a solution of 4-fluorothalidomide (1.0 eq) in anhydrous DMSO, add tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate (1.1 eq).
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Heat the mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758) (DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-protected intermediate.
-
Step 2: Synthesis of 4-((14-amino-3,6,9,12-tetraoxatetradecan-1-yl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (this compound)
-
Materials:
-
Boc-Pomalidomide-amino-PEG4-NH2
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM.
-
Add TFA (e.g., 20-50% v/v in DCM) to the solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting crude product, often as a TFA salt, can be purified by reverse-phase High-Performance Liquid Chromatography (HPLC) to yield the final product.
-
Characterization Data
The following tables summarize the expected characterization data for this compound.
Table 1: Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₃H₃₂N₄O₈ |
| Molecular Weight | 492.52 g/mol |
| Appearance | Light yellow to yellow solid |
| Solubility | Soluble in DMSO |
Table 2: Illustrative Spectroscopic Data
| Technique | Data |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 11.10 (s, 1H), 8.5-7.0 (m, aromatic protons), 5.10 (dd, 1H), 3.6-3.4 (m, PEG protons), 2.9-2.0 (m, piperidine (B6355638) protons) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 173.3, 170.6, 169.4, 167.8, 147.3, 136.7, 132.5, 129.8, 117.9, 111.1, 70.2, 69.3, 49.9, 31.5, 22.6 |
| Mass Spectrometry (ESI+) | m/z: 493.22 [M+H]⁺ |
Table 3: Illustrative Chromatographic Data
| Technique | Conditions | Expected Result |
| HPLC Purity | C18 column, gradient elution with water and acetonitrile (B52724) (with 0.1% formic acid) | >95% |
Pomalidomide Signaling Pathway
Pomalidomide exerts its biological effects by binding to Cereblon, leading to the recruitment and degradation of specific target proteins.
Caption: Pomalidomide-mediated degradation of neosubstrates.
Experimental Workflow for PROTAC Development
The synthesized this compound is a key starting material for the development of PROTACs. The general workflow is outlined below.
Caption: General workflow for PROTAC development.
Conclusion
This compound is a fundamental building block for the construction of potent and specific PROTAC degraders. The synthetic and analytical methods described in this guide provide a framework for its preparation and characterization. The versatility of the terminal amine allows for its conjugation to a wide array of protein-targeting ligands, enabling the development of novel therapeutics for a variety of diseases. Careful execution of the described protocols and thorough characterization are essential to ensure the quality and efficacy of the resulting PROTAC molecules.
References
- 1. Identification of ligand linkage vectors for the development of p300/CBP degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pomalidomide-PEG4-C2-NH2 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated Synthesis of 18F-BCPP-EF {2- tert-Butyl-4-Chloro-5-{6-[2-(2[18F]fluoroethoxy)-Ethoxy]-Pyridin-3-ylmethoxy}-2 H-Pyridazin-3-One for Imaging of Mitochondrial Complex 1 in Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Pomalidomide-amino-PEG4-NH2 for PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Pomalidomide (B1683931) in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate specific disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules act as a bridge between a target protein of interest (POI) and an E3 ubiquitin ligase, hijacking the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to induce selective degradation of the POI.[1]
Pomalidomide, an analog of thalidomide, is a potent and widely utilized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] Its inherent ability to recruit CRBN has made it a cornerstone in the design of a vast number of PROTACs.[2] By functionalizing pomalidomide with a linker, it can be readily conjugated to a ligand for a specific POI, creating a molecule capable of inducing targeted proteolysis.
This technical guide focuses on Pomalidomide-amino-PEG4-NH2 , a pre-functionalized E3 ligase ligand-linker conjugate. This building block incorporates the pomalidomide core and a flexible 4-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a primary amine (-NH2).[4] The PEG linker enhances solubility and optimizes the spatial orientation required for efficient ternary complex formation, while the terminal amine provides a versatile reactive handle for conjugation to POI ligands, typically through stable amide bond formation.[5]
Mechanism of Action: Pomalidomide-Based PROTACs
The mechanism of action for a PROTAC utilizing this compound follows a catalytic cycle, leading to the degradation of multiple copies of the target protein.
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI (via its specific ligand) and the CRBN E3 ligase (via the pomalidomide moiety). This forms a key ternary complex (POI-PROTAC-CRBN).[1] The flexibility and length of the PEG4 linker are critical for enabling the productive formation of this complex.[6]
-
Ubiquitination : The induced proximity within the ternary complex allows the E3 ligase to transfer ubiquitin (Ub) molecules from a charged E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Polyubiquitination : A polyubiquitin (B1169507) chain is assembled on the POI, which acts as a recognition signal for the 26S proteasome.[1]
-
Proteasomal Degradation : The 26S proteasome recognizes, unfolds, and degrades the polyubiquitinated POI into small peptides.
-
Recycling : The PROTAC molecule is not degraded in this process and is released to recruit another molecule of the POI, thus acting catalytically.[1]
Data Presentation: Performance of Pomalidomide-PEG PROTACs
The efficacy of a PROTAC is quantified by several key parameters: DC₅₀ (the concentration of PROTAC that results in 50% degradation of the target protein), Dₘₐₓ (the maximum percentage of protein degradation achieved), and K_d (the dissociation constant, indicating binding affinity).[7] The following tables summarize representative data for pomalidomide-based PROTACs incorporating PEG linkers, targeting various proteins.
Note: Data is compiled from different studies and experimental conditions may vary. This information is for comparative and illustrative purposes.
Table 1: Degradation Performance (DC₅₀ and Dₘₐₓ)
| PROTAC Name/ID | Target Protein | Linker | Cell Line | DC₅₀ | Dₘₐₓ | Citation |
| Compound 18i | p300 | Pomalidomide-PEG4 -Urea | MM1.S | ~1-10 µM* | >90% | [8] |
| ZQ-23 | HDAC8 | Pomalidomide-based | K562 | 147 nM | 93% | [9] |
| Compound 16 | EGFR | Pomalidomide-based | A549 | 32.9 nM | 96% | [10] |
| ARV-825 | BRD4 | Pomalidomide-PEG | RS4;11 | <1 nM | >95% | [3][6] |
*Approximated from graphical data showing >90% degradation at 10 µM.[8]
Table 2: Binding Affinities and Ternary Complex Formation
| PROTAC Component | Binding Partner | Assay | K_d / IC₅₀ | Notes |
| Pomalidomide | CRBN | TR-FRET | ~1 µM | Baseline affinity of the E3 ligase ligand. |
| JQ1 (BET inhibitor) | BRD4(BD1) | ITC | ~50 nM | Example affinity of a POI ligand. |
| dBET1 (JQ1-Pomalidomide PROTAC) | Ternary Complex (BRD4-PROTAC-CRBN) | TR-FRET | - | Cooperativity is a key factor. |
Experimental Protocols
Detailed methodologies are crucial for the successful development and evaluation of PROTACs. The following protocols provide a framework for key experiments.
Protocol 1: PROTAC Synthesis via Amide Bond Formation
This protocol describes the conjugation of this compound to a POI ligand that has a carboxylic acid functional group.
Materials:
-
This compound hydrochloride[4]
-
POI ligand with a terminal carboxylic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC-grade solvents for purification (e.g., acetonitrile, water, TFA)
Procedure:
-
Reagent Preparation :
-
In a dry reaction vial under an inert atmosphere (e.g., nitrogen or argon), dissolve the POI ligand-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve this compound hydrochloride (1.1 equivalents) and DIPEA (3.0 equivalents) in anhydrous DMF. The DIPEA will neutralize the hydrochloride salt and act as a base.
-
Prepare a fresh solution of HATU (1.2 equivalents) in anhydrous DMF.[11]
-
-
Reaction Setup :
-
To the solution of the POI ligand, add the HATU solution, followed by the this compound/DIPEA solution.
-
-
Reaction Execution :
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
Monitor the reaction progress by LC-MS to check for the consumption of starting materials and the formation of the desired product mass.
-
-
Purification and Characterization :
-
Once the reaction is complete, dilute the mixture with DMSO or a suitable solvent and filter it.
-
Purify the crude product using preparative reverse-phase HPLC.
-
Collect the fractions containing the pure PROTAC and lyophilize to obtain the final product.
-
Characterize the final PROTAC molecule by high-resolution mass spectrometry (HRMS) and ¹H NMR to confirm its identity and purity.
-
Protocol 2: Target Protein Degradation Assay (Western Blot)
This is the primary cellular assay to confirm PROTAC-induced degradation of the POI.
Materials:
-
Cell line expressing the POI
-
Completed PROTAC
-
DMSO
-
Cell culture medium and supplements
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment :
-
Plate cells at an appropriate density in 6-well or 12-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Treat the cells with the varying concentrations of the PROTAC for a specified period (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis :
-
Wash the cells with ice-cold PBS.
-
Lyse the cells directly in the wells with ice-cold RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge at high speed at 4°C to pellet cell debris.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate supernatant using a BCA assay.
-
-
Western Blotting :
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE with loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Incubate with the primary antibody for the loading control.
-
-
Detection and Analysis :
-
Visualize protein bands using an ECL substrate.
-
Quantify the band intensities using densitometry software. Normalize the POI band intensity to the corresponding loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Protocol 3: Cellular Viability Assay (e.g., CellTiter-Glo®)
This assay assesses the cytotoxic effect of the PROTAC, which can be a consequence of degrading an essential protein.
Materials:
-
Cell line of interest
-
PROTAC
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Cell Seeding : Seed cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 90 µL of culture medium. Incubate overnight.
-
Compound Treatment : Prepare serial dilutions of the PROTAC. Add 10 µL of each concentration to the wells. Include vehicle-only controls.
-
Incubation : Incubate the plate for a relevant duration (e.g., 72 hours) at 37°C, 5% CO₂.
-
Assay Execution :
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition : Record the luminescence using a plate-reading luminometer.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC₅₀ value by plotting viability against PROTAC concentration.
Protocol 4: Off-Target Analysis via Proteomics
Mass spectrometry (MS)-based proteomics is the gold standard for unbiasedly identifying off-target protein degradation.[12]
Materials:
-
Cell line of interest
-
PROTAC and vehicle control (DMSO)
-
Reagents for cell lysis, protein reduction, alkylation, and tryptic digestion
-
Tandem Mass Tag (TMT) labeling reagents (optional, for multiplexing)
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Lysis : Treat cells in large-format dishes (e.g., 10 cm) with the PROTAC at a concentration known to induce maximal degradation (e.g., 10x DC₅₀) and a vehicle control for 24 hours. Harvest and lyse the cells.
-
Sample Preparation :
-
Quantify the protein concentration of the lysates.
-
Reduce disulfide bonds (e.g., with DTT), alkylate cysteine residues (e.g., with iodoacetamide), and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis : Analyze the peptide samples by liquid chromatography-tandem mass spectrometry.
-
Data Analysis :
-
Use a proteomics data analysis suite (e.g., MaxQuant, Proteome Discoverer) to search the raw MS data against a protein database to identify and quantify peptides.
-
Compare the relative abundance of all identified proteins between the PROTAC-treated and vehicle-treated samples.
-
Proteins that are significantly downregulated only in the PROTAC-treated sample are potential off-targets. Particular attention should be paid to known pomalidomide neosubstrates like zinc-finger transcription factors (e.g., IKZF1, IKZF3).[7][13]
-
Conclusion
This compound is a valuable and convenient chemical tool for the development of CRBN-recruiting PROTACs. Its pre-activated linker simplifies the synthetic process, allowing researchers to focus on the conjugation to novel POI ligands and the subsequent biological evaluation. A rigorous and systematic approach, employing the detailed protocols outlined in this guide for synthesis, degradation, and selectivity profiling, is essential for advancing potent and specific protein degraders toward therapeutic applications. The careful optimization of the entire PROTAC molecule, including the pomalidomide-PEG linker, is critical to achieving the desired degradation profile while minimizing off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 6. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of ligand linkage vectors for the development of p300/CBP degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide on the Solubility and Stability of Pomalidomide-amino-PEG4-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide-amino-PEG4-NH2 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). It comprises the Pomalidomide (B1683931) ligand, which binds to the E3 ubiquitin ligase Cereblon (CRBN), connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group. This bifunctional molecule serves as a versatile anchor for attaching a warhead that targets a specific protein for degradation. The physicochemical properties of this E3 ligase ligand-linker conjugate, particularly its solubility and stability, are critical determinants of the overall developability and efficacy of the resulting PROTAC. This guide provides a comprehensive overview of the available data and detailed experimental protocols for assessing the solubility and stability of this compound.
Data Presentation
Solubility Data
The solubility of this compound and its derivatives is crucial for handling, formulation, and bioavailability. While extensive data in various buffers is limited in publicly available sources, information from suppliers provides a starting point for its solubility in common organic solvents.
| Compound | Solvent | Concentration (mM) | Method | Source |
| This compound | DMSO | 10 | Not Specified | Immunomart |
| Pomalidomide-PEG4-C2-NH2 | DMSO | 91.37 | Sonication | TargetMol |
| This compound hydrochloride | DMSO | 460.43 | Ultrasonic | MedChemExpress |
| Pomalidomide-PEG4-C2-NH2 hydrochloride | DMSO | 415.89 | Ultrasonic | MedChemExpress |
| Pomalidomide-PEG4-C2-NH2 hydrochloride | H₂O | 189.04 | Ultrasonic | MedChemExpress |
| Pomalidomide | Various | ~0.01 mg/mL | Not Specified | PubChem[1] |
Stability and Storage Data
The stability of this compound is vital for its shelf-life and for ensuring the integrity of the PROTAC molecule during synthesis and in biological assays. The PEG linker can be susceptible to oxidation, while the pomalidomide moiety can be subject to hydrolysis under certain conditions.
| Compound | Storage Temperature (°C) | Duration | Conditions | Source |
| This compound hydrochloride | -80 | 6 months | Protect from light | MedChemExpress[2] |
| This compound hydrochloride | -20 | 1 month | Protect from light | MedChemExpress[2] |
| Pomalidomide-PEG4-Ph-NH2 | -20 | 6 months | Avoid freeze/thaw cycles | BPS Bioscience[3] |
| Pomalidomide-PEG4-C2-NH2 | -20 | 3 years | In powder form | TargetMol |
| Pomalidomide-PEG4-C2-NH2 | -80 | 1 year | In solvent | TargetMol |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using Nephelometry
Objective: To determine the kinetic solubility of this compound in aqueous buffers.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplates
-
Nephelometer
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Serially dilute the stock solution in DMSO to create a concentration gradient.
-
Add 2 µL of each dilution to a 96-well microplate in triplicate.
-
Rapidly add 198 µL of PBS (pH 7.4) to each well.
-
Shake the plate for 10 minutes at room temperature.
-
Measure the light scattering of each well using a nephelometer.
-
The highest concentration that does not show a significant increase in scattering compared to the blank (DMSO + PBS) is determined as the kinetic solubility.
Protocol 2: Thermodynamic Solubility Assessment (Shake-Flask Method)
Objective: To determine the thermodynamic solubility of this compound.
Materials:
-
This compound
-
Selected aqueous buffer (e.g., PBS, pH 7.4) and organic solvents (e.g., ethanol, acetonitrile)
-
Vials with screw caps
-
Orbital shaker
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system
Methodology:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and dilute it with an appropriate solvent.
-
Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.
Protocol 3: Chemical Stability Assessment in Solution
Objective: To evaluate the chemical stability of this compound under various conditions.
Materials:
-
This compound
-
Buffers of different pH values (e.g., pH 3, 5, 7.4, 9)
-
Hydrogen peroxide (for oxidative stress)
-
Incubators set at different temperatures (e.g., 4°C, 25°C, 40°C)
-
HPLC system
Methodology:
-
Prepare solutions of this compound at a known concentration in the different pH buffers.
-
For oxidative stability, prepare a solution in a neutral buffer containing a low concentration of hydrogen peroxide.
-
Aliquot the solutions into separate vials for each time point and condition.
-
Incubate the vials at the specified temperatures, protected from light.
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial from each condition and quench any reaction if necessary (e.g., by adding a quenching agent for the peroxide-containing samples).
-
Analyze the samples by HPLC to determine the percentage of the parent compound remaining.
-
The degradation rate constant and half-life can be calculated from the decrease in the parent compound concentration over time.
Visualizations
Caption: Experimental workflow for solubility determination.
Caption: Workflow for stability testing.
Caption: Pomalidomide's mechanism of action.
References
Pomalidomide-amino-PEG4-NH2: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Pomalidomide-amino-PEG4-NH2, a bifunctional molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). Designed for researchers, scientists, and drug development professionals, this document details the molecule's chemical properties, a representative synthesis protocol, and its mechanism of action within relevant signaling pathways.
Core Molecular Data
This compound is a synthetic construct composed of the E3 ligase ligand Pomalidomide, a tetraethylene glycol (PEG4) linker, and a terminal primary amine. This terminal amine allows for conjugation to a target protein ligand, forming a PROTAC capable of inducing targeted protein degradation.
The key quantitative data for this molecule are summarized in the table below.
| Property | Value |
| Molecular Formula | C23H32N4O8 |
| Molecular Weight | 492.52 g/mol |
Pomalidomide Signaling Pathway and Mechanism of Action
Pomalidomide exerts its biological effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates, primarily the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). The degradation of these transcription factors is a key mechanism of action for the anti-myeloma and immunomodulatory effects of Pomalidomide.
Experimental Protocols
While a specific, publicly available, step-by-step synthesis protocol for this compound is not detailed in the literature, a representative procedure can be inferred from the synthesis of similar Pomalidomide-linker conjugates. The most common strategy involves a nucleophilic aromatic substitution (SNAr) reaction.
Representative Synthesis of this compound
This protocol describes a plausible two-step synthesis: the preparation of the amino-PEG4-amine linker and its subsequent conjugation to a Pomalidomide precursor.
Step 1: Preparation of Boc-protected amino-PEG4-amine
A commercially available N-Boc-amino-PEG4-alcohol would be converted to an azide (B81097) or a leaving group (e.g., tosylate or mesylate). Subsequent reduction of the azide or displacement with an amine would yield the Boc-protected diamine linker.
Step 2: Conjugation to 4-Fluoro-Pomalidomide
-
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-pomalidomide (1 equivalent) and the Boc-protected amino-PEG4-amine (1.1 equivalents) in a suitable polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3 equivalents), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at an elevated temperature (e.g., 90-110 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
-
Deprotection: The Boc-protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final product, this compound.
In Vitro Assay Protocol: PROTAC-Induced Protein Degradation
This protocol outlines a general workflow for assessing the degradation of a target protein by a PROTAC synthesized using this compound.
-
Cell Culture: Culture a human cell line expressing the target protein of interest in appropriate media.
-
PROTAC Treatment: Treat the cells with varying concentrations of the purified PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard method (e.g., BCA assay).
-
Western Blotting: Separate equal amounts of total protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin or GAPDH). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the target protein levels to the loading control to determine the extent of degradation at each PROTAC concentration.
A Technical Guide to the Discovery of Bifunctional Molecules Using Pomalidomide-amino-PEG4-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the utilization of Pomalidomide-amino-PEG4-NH2 as a pivotal building block in the discovery and development of bifunctional molecules, specifically Proteolysis-Targeting Chimeras (PROTACs). Pomalidomide (B1683931), an analog of thalidomide, is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The this compound conjugate offers a streamlined approach for PROTAC synthesis by providing a pomalidomide warhead pre-functionalized with a flexible polyethylene (B3416737) glycol (PEG) linker, terminating in a reactive amino group.[3][4] This guide details the underlying mechanism, experimental protocols, quantitative data from relevant studies, and visual workflows to aid researchers in this advanced area of drug discovery.
Core Concept: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate specific proteins of interest (POIs).[5] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (in this case, pomalidomide for CRBN), and a linker that connects the two ligands.[6]
The mechanism involves the PROTAC molecule acting as a molecular bridge to induce the formation of a ternary complex between the target protein and the E3 ligase.[5][6] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[1][5] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to catalytically induce the degradation of more POI molecules.[5]
Data Presentation: Efficacy of Pomalidomide-Based PROTACs
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC₅₀) and maximum degradation level (Dₘₐₓ). The following tables summarize quantitative data from studies on various pomalidomide-based PROTACs targeting different proteins.
Table 1: EGFR-Targeting PROTACs
Compounds were evaluated for their ability to degrade wild-type Epidermal Growth Factor Receptor (EGFR) in A549 cells.[7]
| Compound | Linker Structure | DC₅₀ (nM) | Dₘₐₓ (%) | EGFRʷᵗ Kinase IC₅₀ (µM) |
| 15 | (undisclosed) | 43.4 | >90 | 0.22 |
| 16 | (undisclosed) | 32.9 | >95 | 0.10 |
| 17 | (undisclosed) | Moderate degradation | N/A | 0.19 |
Data compiled from a study on novel pomalidomide-based PROTACs targeting EGFR.[7][8]
Table 2: PI3K/mTOR-Targeting PROTACs
The dual-target PROTAC GP262 was evaluated for its ability to degrade PI3K and mTOR in MDA-MB-231 breast cancer cells after 24 hours of treatment.[9]
| Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) |
| p110α (PI3K) | 227.4 | 71.3 |
| p110γ (PI3K) | 42.23 | 88.6 |
| mTOR | 45.4 | 74.9 |
Data from the discovery of a potent PI3K/mTOR dual-targeting PROTAC degrader.[9]
Table 3: HDAC8-Targeting PROTACs
The PROTAC ZQ-23 was assessed for its ability to selectively degrade Histone Deacetylase 8 (HDAC8).[10]
| Compound | Target | DC₅₀ (nM) | Dₘₐₓ (%) | Time to Dₘₐₓ (hours) |
| ZQ-23 | HDAC8 | 147 | 93 | 10 |
Data from the discovery of pomalidomide-based PROTACs for selective degradation of HDAC8.[10]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a PROTAC using this compound and its subsequent evaluation.
Protocol: Synthesis of a PROTAC via Amide Coupling
This protocol describes the conjugation of this compound to a POI-binding ligand that contains a carboxylic acid moiety.
Materials:
-
This compound
-
POI-binding ligand with a terminal carboxylic acid
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Non-nucleophilic base: DIPEA (N,N-Diisopropylethylamine)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel and magnetic stirrer
Procedure:
-
Under an inert atmosphere, dissolve the POI-binding ligand (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 5 minutes at room temperature.[11]
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-16 hours.[11]
-
Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product using a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using silica (B1680970) gel column chromatography or preparative HPLC to yield the final PROTAC.
-
Characterize the purified PROTAC using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11]
Protocol: Target Protein Degradation Assay (Western Blot)
This is the primary assay to confirm and quantify PROTAC-induced degradation of a target protein.[5][11]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-POI, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified period (e.g., 4, 8, 12, 24 hours). Include a vehicle-only control.[11][12]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE: Normalize protein amounts for all samples, add loading buffer, boil, and load onto an SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control band intensity. Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[12]
Signaling Pathway Analysis: PI3K/AKT/mTOR
Pomalidomide-based PROTACs can be designed to degrade key nodes in signaling pathways dysregulated in diseases like cancer. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth and survival, and its components are prime targets for PROTAC-mediated degradation.[9]
A dual-target PROTAC degrading both PI3K and mTOR can effectively shut down this pathway, leading to the dephosphorylation of downstream effectors like AKT, GSK3β, and 4E-BP1, ultimately inhibiting cell proliferation.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. benchchem.com [benchchem.com]
- 6. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Pomalidomide-amino-PEG4-NH2 as a Cereblon E3 Ligase Ligand: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system.[1] This technology utilizes heterobifunctional molecules that simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[1] Cereblon (CRBN), the substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex, is a key player in this process and is frequently recruited for targeted protein degradation.[2]
Pomalidomide (B1683931), an immunomodulatory drug, is a well-established high-affinity ligand for Cereblon.[3] Its derivatives are therefore crucial components in the design of CRBN-recruiting PROTACs. This technical guide focuses on Pomalidomide-amino-PEG4-NH2, a pre-synthesized E3 ligase ligand-linker conjugate that incorporates the pomalidomide moiety and a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group.[4][5] This functionalized linker provides a versatile handle for conjugation to a ligand targeting a specific protein of interest, facilitating the rapid development of novel PROTACs.[6]
This guide provides an in-depth overview of the core principles of this compound as a Cereblon E3 ligase ligand, including its mechanism of action, quantitative performance data of resulting PROTACs, and detailed experimental protocols for their characterization.
Chemical Structure and Properties
This compound is a chemical entity that covalently links the Cereblon-binding motif of pomalidomide to a flexible PEG4 linker, terminating in a primary amine. This primary amine serves as a reactive site for conjugation with a POI-binding ligand, typically through amide bond formation.
| Property | Value |
| Molecular Formula | C23H30N4O9 |
| Molecular Weight | 542.97 g/mol [7] |
| CAS Number | 2331259-45-9[7] |
Mechanism of Action
The fundamental role of this compound is to serve as the E3 ligase-recruiting moiety within a PROTAC molecule. Once conjugated to a POI-binding ligand, the resulting PROTAC orchestrates a series of molecular events culminating in the degradation of the target protein.
The pomalidomide portion of the molecule binds to Cereblon, a component of the Cullin 4-RING E3 ubiquitin ligase complex (CRL4^CRBN^).[8] This binding event, in concert with the POI ligand binding to its target, induces the formation of a ternary complex between the POI, the PROTAC, and the E3 ligase.[9] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[9] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged POI into smaller peptides.[1] The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.[1]
Quantitative Data Presentation
Table 1: Binding Affinity of Pomalidomide to Cereblon
| Ligand | Assay Method | Binding Affinity (Kd/IC50) | Reference |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd = 12.5 µM | [3] |
| Pomalidomide | NMR Spectroscopy | Kd = 55 ± 1.8 µM | [3] |
| Pomalidomide | Fluorescence-based Thermal Shift Assay | IC50 ≈ 3 µM | [2] |
| Pomalidomide | Competitive Binding Assay (U266 cell extracts) | IC50 ≈ 2 µM | [2] |
The ultimate measure of a PROTAC's effectiveness lies in its ability to induce the degradation of the target protein. This is typically quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).
Table 2: Degradation Performance of Representative Pomalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound ZQ-23 | HDAC8 | - | 147 | 93 | [1] |
| Compound 16 | EGFR | A549 | 32.9 | 96 | [10] |
| dALK-2 (C5-alkyne) | ALK | SU-DHL-1 | ~10 | >95 | [11] |
| MS4078 (C4-alkyne) | ALK | SU-DHL-1 | ~50 | >90 | [11] |
Note: The specific linker and POI ligand in the PROTACs listed above differ, and these values are presented to provide a general understanding of the degradation efficiency achievable with pomalidomide-based PROTACs.
Experimental Protocols
The development and characterization of PROTACs require a suite of robust experimental assays. Below are detailed methodologies for key experiments.
Cereblon Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is used to determine the binding affinity of the pomalidomide-based PROTAC to Cereblon in a competitive format.[12]
Materials:
-
GST-tagged human Cereblon protein
-
Thalidomide-Red (fluorescent tracer)
-
Anti-GST antibody labeled with Europium cryptate (donor fluorophore)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
This compound derived PROTAC
-
Pomalidomide (positive control)
-
384-well, low-volume, white plates
-
HTRF-compatible microplate reader
Procedure:
-
Prepare serial dilutions of the PROTAC and pomalidomide control in the assay buffer.
-
In a 384-well plate, add 5 µL of the diluted PROTAC or control.
-
Add 5 µL of GST-tagged Cereblon protein to each well.
-
Prepare a detection mixture containing the Thalidomide-Red tracer and the anti-GST Europium cryptate antibody.
-
Add 10 µL of the detection mixture to each well.
-
Incubate the plate at room temperature for 3 hours, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the data against the compound concentration to determine the IC50 value.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in the target protein levels following PROTAC treatment.[13]
Materials:
-
Cell line expressing the target protein of interest
-
This compound derived PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or DMSO for the desired time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (TR-FRET)
This assay confirms the PROTAC-induced formation of the POI-PROTAC-Cereblon complex.[14]
Materials:
-
His-tagged POI
-
GST-tagged Cereblon/DDB1 complex
-
Anti-His antibody labeled with a FRET acceptor (e.g., d2)
-
Anti-GST antibody labeled with a FRET donor (e.g., Eu3+ cryptate)
-
Assay buffer
-
This compound derived PROTAC
-
384-well, low-volume, black plates
-
TR-FRET compatible microplate reader
Procedure:
-
Add the His-tagged POI and GST-tagged Cereblon/DDB1 complex to the wells of a 384-well plate.
-
Add a serial dilution of the PROTAC to the wells.
-
Add the labeled anti-His and anti-GST antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 1-4 hours).
-
Read the TR-FRET signal on a compatible plate reader.
-
An increase in the FRET signal indicates the formation of the ternary complex.
Mandatory Visualizations
References
- 1. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon [kci.go.kr]
- 4. benchchem.com [benchchem.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound hydrochloride, 2331259-45-9 | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. revvity.com [revvity.com]
- 13. benchchem.com [benchchem.com]
- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Conjugating Pomalidomide-amino-PEG4-NH2 to a Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), an analog of thalidomide, is a potent immunomodulatory agent widely utilized in the development of targeted therapies, particularly in the field of oncology. Its mechanism of action involves binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, effectively hijacking the cell's natural protein degradation machinery. This has made Pomalidomide a cornerstone in the design of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that induce the degradation of specific target proteins.
Pomalidomide-amino-PEG4-NH2 is a key building block in the synthesis of such conjugates. It comprises the Pomalidomide moiety for CRBN engagement, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer to improve solubility and optimize spatial orientation, and a terminal primary amine for covalent linkage to a target protein ligand. This document provides a detailed protocol for the conjugation of this compound to a ligand containing a carboxylic acid functional group, a common feature in many small molecule inhibitors. The protocol utilizes the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry to form a stable amide bond.
Signaling Pathway of Pomalidomide-Mediated Protein Degradation
Pomalidomide functions as a "molecular glue," bringing together the E3 ubiquitin ligase complex CRL4-CRBN and neosubstrate proteins, most notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1][2][3] This induced proximity leads to the polyubiquitination of IKZF1 and IKZF3, marking them for degradation by the 26S proteasome.[2][3] The degradation of these transcription factors results in the downregulation of key survival proteins in multiple myeloma cells, such as c-Myc and Interferon Regulatory Factor 4 (IRF4), ultimately leading to apoptosis and anti-proliferative effects.[3] Additionally, the degradation of IKZF1 and IKZF3 in T cells leads to immunomodulatory effects, including enhanced T-cell activation and proliferation.[2]
Experimental Protocols
This section details the protocol for conjugating this compound to a ligand containing a carboxylic acid using EDC/NHS chemistry.
Materials and Reagents
-
This compound hydrochloride (ensure purity and proper storage at -20°C or -80°C)[4]
-
Carboxylated ligand of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[5]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.0-8.5[6]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Reaction vials and stirring equipment
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column for purification and analysis
-
Mass Spectrometer (e.g., LC-MS) for characterization
-
Lyophilizer
Experimental Workflow Diagram
The overall workflow for the conjugation, purification, and characterization of the Pomalidomide-ligand conjugate is depicted below.
Step-by-Step Protocol
1. Reagent Preparation:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare stock solutions of this compound and the carboxylated ligand in a suitable anhydrous solvent (e.g., DMF or DMSO). A concentration of 10-20 mg/mL is a common starting point.
-
Prepare fresh solutions of EDC and NHS in the Activation Buffer immediately before use.
2. Activation of the Carboxylated Ligand:
-
In a reaction vial, dissolve the carboxylated ligand in the Activation Buffer (pH 4.5-6.0). The concentration will depend on the specific ligand, but a starting point is typically in the range of 1-10 mM.
-
Add a 2-5 fold molar excess of EDC and a 1.2-2 fold molar excess of NHS relative to the carboxylated ligand.[5][7]
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid, forming an NHS ester.[5]
3. Conjugation to this compound:
-
In a separate reaction vial, dissolve the this compound in the Coupling Buffer (pH 7.2-8.0).
-
Add the freshly prepared activated ligand solution to the this compound solution. A slight molar excess (1.1 to 1.5-fold) of the this compound is often used to ensure complete consumption of the activated ligand.
-
Stir the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by LC-MS or TLC.[7]
4. Quenching the Reaction:
-
To stop the reaction and quench any unreacted NHS esters, add a quenching solution (e.g., Tris-HCl or hydroxylamine) to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
5. Purification of the Conjugate:
-
The crude reaction mixture can be purified by reverse-phase HPLC.[8] A C18 column with a gradient of water and acetonitrile (B52724) (both often containing 0.1% formic acid or trifluoroacetic acid) is commonly used.
-
Collect fractions corresponding to the desired product peak, identified by its expected retention time and confirmed by online mass spectrometry if available.
6. Characterization and Storage:
-
Confirm the identity and purity of the collected fractions by LC-MS analysis. The observed mass should correspond to the calculated mass of the Pomalidomide-ligand conjugate.
-
Pool the pure fractions and lyophilize to obtain the final product as a solid.
-
Store the final conjugate under desiccated conditions at -20°C or -80°C for long-term stability.
Quantitative Data
The efficiency of the conjugation reaction can vary depending on the specific ligand, reaction conditions, and purification method. The following table provides representative data from the synthesis of Pomalidomide-based PROTACs with similar linkers, which can serve as a benchmark for optimization.
| Parameter | Representative Value | Method of Determination | Reference |
| Reaction Yield | 40-70% | Isolated yield after purification | [9][10] |
| Purity | >95% | HPLC with UV detection at 254 nm | [8][10] |
| Identity Confirmation | Expected mass observed | High-Resolution Mass Spectrometry (HRMS) | [11] |
| Retention Time Shift | Significant shift from starting materials | Reverse-Phase HPLC | [8] |
Note: The values presented are illustrative and may not be directly applicable to all conjugation reactions. Optimization of molar ratios, reaction time, and temperature is recommended for each specific ligand.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inefficient activation of carboxylic acid | Ensure the pH of the Activation Buffer is between 4.5-6.0. Use freshly prepared EDC/NHS solutions. |
| Hydrolysis of NHS ester | Add the activated ligand to the amine solution immediately. Avoid aqueous buffers with high pH for prolonged periods during activation. | |
| Steric hindrance | Consider using a longer PEG linker if the ligand is bulky. | |
| Multiple Product Peaks in HPLC | Incomplete reaction or side reactions | Monitor the reaction by LC-MS to determine the optimal reaction time. Ensure the purity of starting materials. |
| Impurities in starting materials | Purify the this compound and ligand before conjugation. | |
| Product Degradation | Instability of the conjugate | Handle the purified conjugate with care, avoiding harsh pH conditions and repeated freeze-thaw cycles. Store at -80°C. |
By following this detailed protocol and considering the provided information, researchers can successfully conjugate this compound to their ligand of interest, enabling the development of novel targeted therapeutics.
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes: Synthesis and Application of Pomalidomide-amino-PEG4-NH2 in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] Pomalidomide (B1683931), a derivative of thalidomide, is a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1 E3 ligase complex, and is frequently employed in PROTAC design.[2]
Pomalidomide-amino-PEG4-NH2 is a pre-synthesized building block that incorporates the pomalidomide E3 ligase ligand and a flexible 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine.[3][4] This reagent streamlines the synthesis of pomalidomide-based PROTACs by providing a readily available, hydrophilic linker with a reactive handle for conjugation to a POI ligand. The PEG linker enhances the aqueous solubility and can improve the pharmacokinetic properties of the resulting PROTAC molecule.[5]
These application notes provide detailed protocols for the synthesis of PROTACs using this compound and for the characterization of their biological activity.
PROTAC Mechanism of Action
The fundamental principle of a pomalidomide-based PROTAC is to induce the proximity of the target protein to the CRBN E3 ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
References
Applications of Pomalidomide-amino-PEG4-NH2 in Targeted Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than simply inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ligase, making its derivatives critical components in the design of a significant class of PROTACs.
Pomalidomide-amino-PEG4-NH2 is a functionalized E3 ligase ligand-linker conjugate. It incorporates the high-affinity pomalidomide moiety for CRBN recruitment and a flexible 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in a primary amine. This terminal amine provides a versatile chemical handle for conjugation to a ligand targeting a protein of interest, facilitating the synthesis of potent and specific protein degraders. The PEG linker enhances the solubility and can influence the pharmacokinetic properties of the final PROTAC molecule. This document provides detailed application notes and experimental protocols for the use of this compound in the development of PROTACs for targeted protein degradation.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs synthesized using this compound function by hijacking the cell's natural ubiquitin-proteasome system (UPS). The pomalidomide portion of the PROTAC binds to the CRBN subunit of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex. Simultaneously, the other end of the PROTAC binds to the target protein of interest. This induced proximity results in the formation of a ternary complex, which facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.
Data Presentation: Efficacy of Pomalidomide-PEG-Linker Based PROTACs
Table 1: Degradation of Bruton's Tyrosine Kinase (BTK) by Pomalidomide-PEG-Linker PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC A | Pomalidomide-PEG3 | ~10 | >90 | MOLM-14 |
| PROTAC B | Pomalidomide-PEG5 | ~5.9 | >95 | Mino |
Table 2: Degradation of Histone Deacetylase 8 (HDAC8) by a Pomalidomide-Based PROTAC
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| ZQ-23 | Pomalidomide-linker | 147 | 93 | Jurkat |
Note: The linker in ZQ-23 was not explicitly defined as a PEG linker in the cited study.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound and a Carboxylic Acid-Functionalized Target Ligand
This protocol describes a standard amide bond formation to conjugate this compound to a target protein ligand containing a carboxylic acid functional group.
Materials:
-
This compound
-
Target protein ligand with a terminal carboxylic acid
-
N,N-Dimethylformamide (DMF), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or similar peptide coupling agent
-
Reaction vial
-
Magnetic stirrer
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
In a clean, dry reaction vial, dissolve the target protein ligand (1 equivalent) in anhydrous DMF.
-
Add this compound (1.1 equivalents) to the solution.
-
Add DIPEA (3 equivalents) to the reaction mixture.
-
Finally, add the coupling agent, PyBOP (1.2 equivalents), to the stirring solution.
-
Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent system (e.g., DMSO/water) and purify the crude product by preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.
Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC synthesized from this compound.
Materials:
-
Cell line expressing the target protein of interest
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Cell Treatment:
-
Dose-Response: Treat cells with increasing concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a fixed time (e.g., 24 hours). Include a vehicle-only control (DMSO).
-
Time-Course: Treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
Proteasome Inhibitor Control: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC to confirm degradation is proteasome-dependent.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Add RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection: Apply the ECL substrate and visualize the bands using an imaging system.
-
Data Analysis:
-
Strip the membrane and re-probe for a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot dose-response curves to determine DC50 and Dmax values.
-
Conclusion
This compound is a valuable building block for the synthesis of PROTACs for targeted protein degradation. Its pomalidomide moiety effectively recruits the CRBN E3 ligase, while the PEG4 linker provides a flexible and soluble spacer for conjugation to a target protein ligand. The terminal amine allows for straightforward chemical modification, enabling the rapid generation of PROTAC libraries for screening and optimization. The protocols provided herein offer a foundation for the synthesis and evaluation of novel PROTACs, facilitating the development of new therapeutics for a wide range of diseases.
Application Notes and Protocols for Pomalidomide-amino-PEG4-NH2 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.
Pomalidomide (B1683931) is a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase and is widely used in the design of PROTACs. The Pomalidomide-amino-PEG4-NH2 linker is a pre-synthesized building block that facilitates the straightforward development of pomalidomide-based PROTACs. The polyethylene (B3416737) glycol (PEG) spacer offers favorable physicochemical properties, such as improved solubility and cell permeability, while the terminal amine group allows for facile conjugation to a warhead targeting the protein of interest.
These application notes provide a comprehensive overview of the use of this compound in the development of PROTACs for the degradation of specific proteins, with a focus on Bromodomain-containing protein 4 (BRD4) and Epidermal Growth Factor Receptor (EGFR) as exemplary targets. Detailed protocols for the synthesis, characterization, and biological evaluation of these PROTACs are provided.
Mechanism of Action
A PROTAC synthesized using the this compound linker functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of the target protein by the E3 ligase complex. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which subsequently degrades the target protein.
Figure 1. Mechanism of action of a Pomalidomide-based PROTAC.
Data Presentation: Degradation of Target Proteins
The efficacy of PROTACs is typically evaluated by their ability to induce the degradation of the target protein, quantified by the DC50 (the concentration of PROTAC that induces 50% degradation) and Dmax (the maximum percentage of degradation). The following tables summarize representative data for pomalidomide-based PROTACs targeting BRD4 and EGFR. While not all of these examples utilize the exact this compound linker, they employ similar pomalidomide and PEG or alkyl-ether linkers, providing a strong indication of the expected performance.
Table 1: Degradation of BRD4 by Pomalidomide-Based PROTACs
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 27 | Pomalidomide-Linker-JQ1 | >1000 | ~60 | MDA-MB-231 |
| Compound 28 | Pomalidomide-Linker-JQ1 | ~500 | ~70 | MDA-MB-231 |
| Compound 29 | Pomalidomide-Linker-JQ1 | ~200 | ~80 | MDA-MB-231 |
| Compound 34 | Pomalidomide-Piperazine-Linker-JQ1 | 60 | >90 | MDA-MB-231 |
| Compound 37 | Pomalidomide-Linker-JQ1 | 62 | >90 | MDA-MB-231 |
Data adapted from "A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs".[1]
Table 2: Degradation of EGFR by Pomalidomide-Based PROTACs
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | Pomalidomide-Alkyl-Ether-EGFRi | 43.4 | >90 | A549 |
| Compound 16 | Pomalidomide-Alkyl-Ether-EGFRi | 32.9 | 96 | A549 |
Data adapted from "Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M".[2]
Experimental Protocols
The following section provides detailed protocols for the synthesis and evaluation of a PROTAC utilizing the this compound linker. BRD4 is used as the target protein for this exemplary protocol.
Protocol 1: Synthesis of a BRD4-Targeting PROTAC
This protocol describes the synthesis of a BRD4-targeting PROTAC by conjugating the this compound linker with a JQ1 derivative.
Figure 2. General workflow for PROTAC synthesis.
Materials:
-
This compound hydrochloride
-
(+)-JQ1-carboxylic acid (JQ1-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve JQ1-COOH (1 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Add this compound hydrochloride (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by MS and NMR to confirm its identity and purity.
Protocol 2: Western Blot for BRD4 Degradation
This protocol details the steps to assess the degradation of BRD4 in a human cell line (e.g., MDA-MB-231) upon treatment with the synthesized PROTAC.[1][3]
Materials:
-
MDA-MB-231 cells
-
Synthesized BRD4-PROTAC
-
DMSO (vehicle control)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BRD4 and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with increasing concentrations of the BRD4-PROTAC (e.g., 1 nM to 10 µM) or DMSO for a specified time (e.g., 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 and anti-GAPDH antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the BRD4 signal to the GAPDH signal. Calculate the percentage of BRD4 degradation relative to the DMSO-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol describes a co-immunoprecipitation (Co-IP) experiment to confirm the PROTAC-induced formation of the BRD4-PROTAC-CRBN ternary complex in cells.
Figure 3. Experimental workflow for Co-Immunoprecipitation.
Materials:
-
MDA-MB-231 cells
-
Synthesized BRD4-PROTAC
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer
-
Anti-BRD4 antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Primary antibodies for Western Blot: anti-BRD4 and anti-CRBN
-
Secondary antibodies
Procedure:
-
Cell Treatment: Treat MDA-MB-231 cells with the BRD4-PROTAC or DMSO for a short duration (e.g., 2-4 hours). It is recommended to co-treat with a proteasome inhibitor like MG132 to prevent the degradation of the target protein and allow for the accumulation of the ternary complex.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an anti-BRD4 antibody overnight at 4°C to pull down BRD4 and its interacting partners.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads extensively with Co-IP lysis buffer to remove non-specific binders.
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Perform a Western blot on the eluted samples and probe with antibodies against both BRD4 and CRBN. The presence of CRBN in the BRD4 immunoprecipitate from PROTAC-treated cells, but not in the control, confirms the formation of the ternary complex.
Conclusion
The this compound linker is a valuable tool for the rapid and efficient synthesis of potent PROTACs for targeted protein degradation. By leveraging this building block, researchers can systematically explore the degradation of various proteins of interest. The protocols provided herein offer a robust framework for the synthesis, characterization, and biological evaluation of pomalidomide-based PROTACs, facilitating the advancement of this promising therapeutic strategy. Careful optimization of the linker length and composition, as well as the choice of the warhead, is crucial for achieving optimal degradation efficacy and selectivity.
References
Application Notes and Protocols: A Step-by-Step Guide for Pomalidomide-amino-PEG4-NH2 Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pomalidomide (B1683931), a potent immunomodulatory agent, has garnered significant attention in drug development, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Pomalidomide serves as a highly effective ligand for the Cereblon (CRBN) E3 ubiquitin ligase complex.[2][3] The conjugation of Pomalidomide to a target protein ligand via a flexible linker, such as a polyethylene (B3416737) glycol (PEG) chain, is a critical step in the synthesis of efficacious PROTACs.
This document provides a detailed guide for the conjugation of Pomalidomide-amino-PEG4-NH2 to a molecule of interest, focusing on the widely used N-hydroxysuccinimide (NHS) ester chemistry. These protocols and application notes are intended to provide researchers with a comprehensive resource for the successful synthesis, purification, and characterization of Pomalidomide-based conjugates.
Pomalidomide's Mechanism of Action
Pomalidomide exerts its therapeutic effects by binding to Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][4] This binding event modulates the substrate specificity of the E3 ligase, leading to the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrate proteins, such as the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] The degradation of these transcription factors results in downstream anti-proliferative and immunomodulatory effects.[2]
Pomalidomide Signaling Pathway
Caption: Pomalidomide binds to the CRBN E3 ligase complex, leading to the ubiquitination and proteasomal degradation of IKZF1/IKZF3, resulting in downstream therapeutic effects.
Experimental Protocols
Materials and Reagents
-
This compound hydrochloride (or free base)
-
Molecule of Interest (MOI) functionalized with an NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), pH 8.0-8.5
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Solvents for purification (e.g., acetonitrile (B52724), water, formic acid)
-
Reverse-phase HPLC system
-
Mass spectrometer (e.g., LC-MS)
Experimental Workflow: NHS Ester Conjugation
Caption: A typical experimental workflow for the conjugation of this compound to an NHS-ester activated molecule.
Step-by-Step Conjugation Protocol
This protocol describes a general method for conjugating this compound to a molecule of interest (MOI) containing an NHS ester. The reaction conditions may require optimization based on the specific properties of the MOI.
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO. If using the hydrochloride salt, add 1.2 equivalents of a non-nucleophilic base like DIPEA or TEA to the stock solution to neutralize the salt.
-
Prepare a 10 mg/mL stock solution of the NHS-ester functionalized MOI in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
In a clean reaction vial, add the desired volume of the MOI-NHS ester stock solution.
-
Add 1.0 to 1.5 molar equivalents of the this compound stock solution to the reaction vial.
-
Add reaction buffer (0.1 M sodium bicarbonate or PBS, pH 8.0-8.5) to the vial. The final concentration of organic solvent (DMF/DMSO) should ideally be below 30% to minimize hydrolysis of the NHS ester.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours with gentle stirring or agitation. The reaction progress can be monitored by LC-MS.
-
-
Quenching the Reaction:
-
After the desired reaction time, add a quenching reagent (e.g., 1 M Tris-HCl or 1 M glycine) to a final concentration of 50-100 mM to consume any unreacted NHS ester.
-
Allow the quenching reaction to proceed for 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
The crude reaction mixture can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
A typical gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) is used for elution from a C18 column.
-
Collect fractions corresponding to the desired product peak and lyophilize to obtain the purified conjugate.
-
-
Characterization of the Conjugate:
-
The identity and purity of the final conjugate should be confirmed by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Analyze the purified product to determine its molecular weight and assess its purity.
-
Data Presentation
The following tables provide representative quantitative data for the synthesis and characterization of Pomalidomide-linker conjugates. Note that these values are examples and actual results may vary depending on the specific reactants and reaction conditions.
Table 1: Representative Yields for Pomalidomide-Linker Synthesis
| Linker Moiety | Reaction Conditions | Yield (%) | Reference |
| Amino-PEG3-NH2 | DIPEA, DMSO, 90°C, 16h | 64-92 | [5] |
| Amino-PEG-COOH | DIPEA, DMSO, 90°C, 16h | 53 | [1] |
| Secondary Amine Linkers | DIPEA, DMSO, 90°C, 16h | Generally > Primary Amines | [1] |
Table 2: Example LC-MS Characterization of a Pomalidomide-PEG Conjugate
| Parameter | Value |
| Chromatography | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Retention Time | 5.2 minutes |
| Mass Spectrometry | |
| Ionization Mode | ESI+ |
| Calculated [M+H]⁺ | m/z value for the specific conjugate |
| Observed [M+H]⁺ | m/z value for the specific conjugate |
| Purity (by UV at 254 nm) | >95% |
Conclusion
This guide provides a comprehensive framework for the successful conjugation of this compound to a molecule of interest using NHS ester chemistry. The provided protocols for reaction, purification, and characterization, along with the illustrative diagrams, are intended to support researchers in the development of novel Pomalidomide-based therapeutics, particularly in the exciting field of PROTACs. Careful optimization of the reaction conditions for each specific molecule of interest is crucial for achieving high yields and purity of the final conjugate.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Cereblon is a direct protein target for immunomodulatory and antiproliferative activities of lenalidomide and pomalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Ubiquitination Assays Using Pomalidomide-amino-PEG4-NH2 Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Proteolysis Targeting Chimeras (PROTACs) constructed with the Pomalidomide-amino-PEG4-NH2 E3 ligase ligand-linker conjugate in in vitro ubiquitination assays. This document outlines the underlying principles, detailed experimental protocols, and data interpretation to assess the ubiquitination of a target protein of interest (POI).
Introduction
Proteolysis Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules engineered to hijack the cell's ubiquitin-proteasome system for the targeted degradation of specific proteins. A PROTAC consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.
This document focuses on PROTACs that incorporate a Pomalidomide-based ligand to engage the Cereblon (CRBN) E3 ubiquitin ligase. Pomalidomide, an immunomodulatory drug, binds to CRBN, a substrate receptor of the CULLIN-RING Ligase 4 (CRL4) complex. By incorporating Pomalidomide into a PROTAC, the CRL4-CRBN complex can be recruited to the POI, leading to its ubiquitination and subsequent degradation by the proteasome. The this compound is a functionalized building block that provides the CRBN-binding moiety and a flexible PEG4 linker for conjugation to a POI ligand.
The in vitro ubiquitination assay is a critical tool for the preclinical validation of PROTACs. It allows for the direct assessment of a PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted, cell-free system. This assay confirms the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and provides a quantitative measure of the PROTAC's efficacy in inducing ubiquitination.
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin conjugation cascade:
-
E1 Ubiquitin-Activating Enzyme: Activates ubiquitin in an ATP-dependent manner.
-
E2 Ubiquitin-Conjugating Enzyme: Receives the activated ubiquitin from E1.
-
E3 Ubiquitin Ligase (CRL4-CRBN complex): Recruited by the Pomalidomide moiety of the PROTAC, it facilitates the transfer of ubiquitin from the E2 enzyme to the target protein (POI).
-
Ubiquitin: The small regulatory protein that is covalently attached to the POI.
-
ATP: Provides the energy for the initial activation of ubiquitin.
-
PROTAC: The this compound based PROTAC that bridges the POI and the E3 ligase.
-
Protein of Interest (POI): The target protein for ubiquitination.
The formation of a polyubiquitin (B1169507) chain on the POI is indicative of a successful PROTAC-mediated ubiquitination event. The results are typically visualized by Western blotting, where a ladder of higher molecular weight bands corresponding to the ubiquitinated POI can be detected.
Signaling Pathway and Experimental Workflow
Caption: PROTAC-induced ubiquitination pathway.
Caption: In vitro ubiquitination assay workflow.
Quantitative Data Presentation
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. While direct in vitro ubiquitination assays confirm the mechanism, quantitative degradation data is typically obtained from cell-based assays. The following table provides representative data for a Pomalidomide-based PROTAC with a PEG linker, demonstrating key parameters used to evaluate PROTAC performance.
Note: The following data is representative of a Pomalidomide-based PROTAC with a PEG linker and is provided for illustrative purposes. Specific values for a PROTAC synthesized from this compound will be dependent on the target ligand and the specific cellular context.
| Parameter | Description | Representative Value |
| DC₅₀ | The concentration of the PROTAC that results in 50% degradation of the target protein. | 10 - 100 nM |
| Dₘₐₓ | The maximum percentage of target protein degradation achieved. | > 90% |
| Binding Affinity (K D ) to CRBN | The dissociation constant for the binding of the Pomalidomide moiety to the Cereblon E3 ligase. | ~200 nM |
| Binding Affinity (K D ) to POI | The dissociation constant for the binding of the PROTAC's warhead to the protein of interest. | Varies depending on the warhead |
Experimental Protocols
Materials and Reagents
| Reagent | Stock Concentration | Final Concentration | Vendor (Example) |
| E1 Activating Enzyme (e.g., UBE1) | 10 µM | 50 - 100 nM | Boston Biochem |
| E2 Conjugating Enzyme (e.g., UBE2D2) | 50 µM | 0.2 - 1 µM | R&D Systems |
| E3 Ligase Complex (e.g., DDB1/CRBN) | 10 µM | 100 - 200 nM | In-house purification or commercial |
| Ubiquitin | 10 mg/mL (~1.17 mM) | 5 - 10 µM | Boston Biochem |
| Protein of Interest (POI) | 1 mg/mL | 0.5 - 1 µM | In-house purification or commercial |
| This compound based PROTAC | 10 mM in DMSO | 0.1 - 10 µM | Synthesized in-house |
| ATP Solution | 100 mM | 2 - 5 mM | Sigma-Aldrich |
| 10X Ubiquitination Buffer | 500 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 10 mM DTT | 1X | In-house preparation |
| 5X SDS-PAGE Sample Buffer | - | 1X | Bio-Rad |
| Deionized Water (ddH₂O) | - | To final volume | - |
| Primary Antibody (anti-POI or anti-Ub) | 1 mg/mL | Varies | Cell Signaling Technology |
| HRP-conjugated Secondary Antibody | 1 mg/mL | Varies | Jackson ImmunoResearch |
| Chemiluminescent Substrate | - | - | Thermo Fisher Scientific |
Protocol 1: In Vitro Ubiquitination Assay
This protocol provides a method for a standard 25 µL reaction. Reactions should be assembled on ice. It is critical to include proper controls.
-
Thaw Components: Thaw all enzymes, proteins, and reagents on ice. Centrifuge vials briefly to collect contents at the bottom.
-
Prepare Master Mix: To ensure consistency, prepare a master mix of common reagents (10X Ubiquitination Buffer, ATP, ddH₂O).
-
Reaction Setup: In a 0.5 mL microcentrifuge tube on ice, add the following components in the order listed:
| Component | Volume for 25 µL Reaction |
| ddH₂O | To a final volume of 25 µL |
| 10X Ubiquitination Buffer | 2.5 µL |
| ATP Solution (100 mM) | 0.5 µL |
| Ubiquitin (10 mg/mL) | 1 µL |
| E1 Enzyme (10 µM) | 0.25 µL |
| E2 Enzyme (50 µM) | 0.5 µL |
| E3 Ligase Complex (10 µM) | 0.5 µL |
| Protein of Interest (POI) (e.g., 50 µM) | 1 µL |
| PROTAC (or DMSO vehicle) | 1.25 µL of 20X stock |
-
Control Reactions: Set up essential control reactions to validate the results:
-
No E1: Replace E1 enzyme with buffer to confirm ATP and E1-dependence.
-
No E3: Replace E3 ligase with buffer to confirm the reaction is E3-dependent.
-
No PROTAC (- Cmpd): Use DMSO vehicle to show that ubiquitination is PROTAC-dependent.
-
No ATP: Replace ATP with ddH₂O to confirm the reaction is energy-dependent.
-
-
Initiate Reaction: Start the reaction by adding the E1 enzyme (or the final component).
-
Incubation: Incubate the reactions at 37°C for 60-120 minutes. The optimal time may need to be determined empirically.
-
Termination: Stop the reactions by adding 6.25 µL of 5X SDS-PAGE sample buffer.
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes.
-
Storage: Samples can be stored at -20°C or used immediately for Western blot analysis.
Protocol 2: Western Blot Analysis of Ubiquitination
-
SDS-PAGE: Load 15-20 µL of each reaction onto an appropriate percentage SDS-PAGE gel (e.g., 4-12% gradient gel). Run the gel to separate the proteins by molecular weight.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the POI or ubiquitin, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10-15 minutes each with TBST.
-
Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
Data Analysis and Interpretation
-
Ubiquitination: A successful PROTAC-mediated ubiquitination will result in a ladder of bands at higher molecular weights than the unmodified POI. The intensity and distribution of these bands are indicative of the extent of polyubiquitination.
-
Controls: The control lanes are crucial for interpretation. The "No PROTAC" lane should show minimal to no ubiquitination of the POI. The "No E1," "No E3," and "No ATP" lanes should also show no ubiquitination, confirming that the observed ubiquitination is dependent on the complete enzymatic cascade and the presence of the PROTAC.
-
Quantitative Analysis: Densitometry can be used to quantify the intensity of the ubiquitinated POI bands relative to the unmodified POI or a loading control. This allows for a comparison of the efficacy of different PROTAC concentrations or constructs.
Troubleshooting
| Problem | Possible Cause | Solution |
| No ubiquitination observed | Inactive enzyme(s) or protein | Use freshly prepared or validated reagents. |
| Incorrect buffer conditions | Ensure correct pH and salt concentrations. | |
| PROTAC is not effective | Synthesize and test alternative PROTAC designs. | |
| Insufficient incubation time | Optimize the incubation time (e.g., 30, 60, 120 minutes). | |
| High background in controls | Contaminating ubiquitin ligase activity | Use highly purified proteins. |
| Non-specific antibody binding | Optimize blocking and washing steps. | |
| Weak signal | Low enzyme or substrate concentration | Increase the concentration of limiting reagents. |
| Inefficient antibody | Use a different or more sensitive antibody. | |
| Short exposure time | Increase the exposure time during detection. |
By following these application notes and protocols, researchers can effectively utilize in vitro ubiquitination assays to characterize the activity of this compound based PROTACs and advance the development of novel targeted protein degraders.
Application Notes and Protocols: Synthesis and Evaluation of a BRD4 Degrader using Pomalidomide-amino-PEG4-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific proteins from the cell by hijacking the ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]
Bromodomain-containing protein 4 (BRD4) is a member of the Bromodomain and Extra-Terminal (BET) family of epigenetic readers. It plays a critical role in regulating the transcription of key oncogenes, most notably c-Myc, making it a high-value therapeutic target in various cancers.[3] Pomalidomide, a derivative of thalidomide, functions as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[4]
This document provides detailed protocols for the synthesis of a BRD4-targeting PROTAC by conjugating a BRD4 ligand, (+)-JQ1 carboxylic acid, with Pomalidomide-amino-PEG4-NH2. It also outlines the subsequent experimental procedures to validate its efficacy in degrading BRD4 and inhibiting cancer cell proliferation.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The synthesized BRD4 degrader operates by inducing the formation of a ternary complex between BRD4 and the CRBN E3 ligase. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to lysine (B10760008) residues on the surface of BRD4. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the BRD4 protein. The PROTAC molecule is then released and can act catalytically to induce the degradation of further BRD4 molecules.
BRD4 Signaling Pathway and PROTAC Intervention
BRD4 acts as a transcriptional coactivator by binding to acetylated histones at super-enhancers and promoters of target genes. This binding recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which phosphorylates RNA Polymerase II, leading to transcriptional elongation and expression of oncogenes like c-Myc. By degrading BRD4, the PROTAC effectively removes this essential scaffold, leading to the suppression of c-Myc transcription and subsequent inhibition of cell proliferation and survival.
Synthesis Protocol: BRD4 Degrader
This protocol describes the synthesis of a BRD4 degrader via amide bond formation between the terminal amine of this compound and the carboxylic acid group of (+)-JQ1 carboxylic acid.
Materials and Reagents:
-
This compound hydrochloride (E3 Ligase Ligand-Linker Conjugate)
-
(+)-JQ1 carboxylic acid (BRD4 Ligand)[5]
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Reverse-phase HPLC system for purification
-
LC-MS system for reaction monitoring and product confirmation
-
Nitrogen or Argon gas supply
Procedure:
-
Preparation: In a dry reaction vial under an inert atmosphere (Nitrogen or Argon), dissolve (+)-JQ1 carboxylic acid (1.0 eq) in anhydrous DMF.
-
Activation: To the solution from step 1, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Coupling: Add a solution of this compound hydrochloride (1.0 eq) and additional DIPEA (1.0 eq, to neutralize the hydrochloride salt) in anhydrous DMF to the activated JQ1 mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Quenching: Once the reaction is complete, quench by adding a small amount of water.
-
Purification: Purify the crude product directly using reverse-phase preparative HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA or formic acid).
-
Characterization: Collect the fractions containing the desired product, confirm the purity by analytical HPLC, and verify the identity and mass by high-resolution mass spectrometry (HRMS). Lyophilize the pure fractions to obtain the final PROTAC as a solid.
Experimental Protocols for Evaluation
Protocol 1: Western Blot for BRD4 Degradation
This protocol assesses the ability of the synthesized PROTAC to induce the degradation of BRD4 protein in a cellular context.[3]
Materials:
-
Human cancer cell line expressing BRD4 (e.g., MDA-MB-231, THP-1, HeLa)[3]
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Synthesized BRD4 PROTAC stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
6-well plates
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-c-Myc, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment: Treat cells with varying concentrations of the BRD4 PROTAC (e.g., 0, 1, 10, 50, 100, 500 nM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a DMSO vehicle control.[3]
-
Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation & SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-BRD4 antibody (and anti-c-Myc, if desired) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH) to ensure equal loading. Quantify band intensities to determine the percentage of BRD4 degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay
This protocol measures the functional consequence of BRD4 degradation on cell proliferation and survival.[6][7]
Materials:
-
Human cancer cell line of interest
-
Complete cell culture medium
-
Synthesized BRD4 PROTAC stock solution (in DMSO)
-
Opaque-walled 96-well plates (for luminescent assays) or standard 96-well plates (for colorimetric assays)
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
-
Plate reader (Luminometer or Spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of medium. Incubate overnight to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of the BRD4 PROTAC in culture medium. Add the compounds to the wells to achieve the desired final concentrations. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a specified duration (e.g., 72 hours) at 37°C, 5% CO₂.[2]
-
Reagent Addition and Measurement:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add reagent equal to the volume of the culture medium in each well. Mix on an orbital shaker for 2 minutes, then incubate for 10 minutes to stabilize the signal. Read luminescence.[2]
-
For MTT/CCK-8: Add the reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours. If using MTT, add solubilization solution. Read absorbance at the appropriate wavelength.[7][8]
-
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Data Presentation: Representative Performance of Pomalidomide-Based BRD4 Degraders
The following tables summarize quantitative data for well-characterized pomalidomide-based BRD4 degraders from the literature to provide a benchmark for expected performance.
Table 1: BRD4 Degradation Potency
| Degrader | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time (h) | Reference |
|---|---|---|---|---|---|
| dBET1 | MV4;11 | ~1.5 | >95 | 18 | [9] |
| ARV-825 | RS4;11 | 0.9 | >90 | 24 | [10] |
| Compound 21 | THP-1 | Not Reported | >90 at 1µM | 3 |[11][12] |
DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.
Table 2: Anti-proliferative Activity
| Degrader | Cell Line | IC₅₀ / GI₅₀ (nM) | Time (h) | Reference |
|---|---|---|---|---|
| dBET1 | MV4;11 | 4.6 | 72 | [9] |
| ARV-825 | RS4;11 | 5.9 | 72 | [10] |
| Compound 21 | THP-1 | 810 | 72 |[11][12] |
IC₅₀/GI₅₀: Half-maximal inhibitory/growth inhibitory concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. ovid.com [ovid.com]
- 8. benchchem.com [benchchem.com]
- 9. Targeted BRD4 protein degradation by dBET1 ameliorates acute ischemic brain injury and improves functional outcomes associated with reduced neuroinflammation and oxidative stress and preservation of blood–brain barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PROTAC Assembly with Pomalidomide-amino-PEG4-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] Pomalidomide (B1683931) is a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1 complex.[4] By incorporating pomalidomide into a PROTAC, researchers can induce the ubiquitination and subsequent proteasomal degradation of a target protein.[5]
This document provides a detailed experimental workflow for the assembly of PROTACs using the commercially available building block, Pomalidomide-amino-PEG4-NH2. This building block offers a convenient starting point for PROTAC synthesis, featuring a pomalidomide moiety for CRBN recruitment and a flexible PEG4 linker with a terminal amine group for straightforward conjugation to a POI ligand.[6] The primary method of conjugation described herein is the formation of a stable amide bond with a carboxylic acid-functionalized POI ligand.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[1] In the case of pomalidomide-based PROTACs, the pomalidomide moiety binds to CRBN.[4] This binding event brings the entire PROTAC-POI complex into proximity with the E3 ligase machinery. The E3 ligase then facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome, thereby reducing its cellular levels.[5]
References
- 1. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Troubleshooting low yield in Pomalidomide-amino-PEG4-NH2 reactions
Welcome to the technical support center for Pomalidomide-amino-PEG4-NH2 reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yield in conjugation reactions with this compound?
A1: Low yields in conjugation reactions, particularly those involving amide bond formation (e.g., using EDC/NHS chemistry to couple a carboxylic acid), are often due to suboptimal reaction conditions. Key factors to investigate include the quality and ratio of coupling agents, reaction pH, solvent purity, and the presence of moisture.[1] In the synthesis of pomalidomide-linker conjugates via nucleophilic aromatic substitution (SNAr), temperature and the nature of the amine nucleophile (primary vs. secondary) significantly impact yield.[1]
Q2: How can I improve the yield of my this compound conjugation reaction?
A2: To improve your reaction yield, consider the following:
-
Optimize Reaction Temperature: For SNAr reactions to synthesize pomalidomide (B1683931) derivatives, higher temperatures (e.g., 90-110 °C) can significantly improve yields, especially for primary amines.[1]
-
Use Anhydrous Conditions: Ensure all solvents and reagents are free of water, as water can hydrolyze activated intermediates in EDC/NHS coupling reactions.[1]
-
Use Fresh Coupling Reagents: EDC is particularly sensitive to moisture. Use fresh, high-quality EDC and NHS for best results.[1]
-
Optimize pH: For two-step EDC/NHS coupling, the activation of the carboxyl group is most efficient at a pH of 4.5-6.0, while the subsequent coupling to the amine is best performed at a pH of 7.0-8.5.[2]
-
Consider the Amine Type: In SNAr reactions for preparing pomalidomide derivatives, secondary amines consistently provide better yields than primary amines at moderate temperatures.[1]
Q3: What are common side products in this compound reactions?
A3: In EDC/NHS mediated amide bond formation, common side products include N-acylurea, which forms from the rearrangement of the O-acylisourea intermediate.[1] During the synthesis of pomalidomide-PEG conjugates via SNAr, a cryptic impurity can be generated through nucleophilic acyl substitution, which displaces the glutarimide (B196013) ring. This byproduct can be difficult to separate as it may co-elute with the desired product during HPLC purification.[3]
Q4: How can I effectively purify my final Pomalidomide-PEG conjugate?
A4: Purification of PEGylated molecules can be challenging. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.[1] A gradient of water and acetonitrile (B52724) or methanol (B129727) is typically used as the mobile phase.[1] For larger scale purifications or to remove small molecule impurities, dialysis or size-exclusion chromatography can also be employed.[1]
Q5: What are the optimal storage conditions for this compound and its conjugates?
A5: this compound hydrochloride should be stored at -20°C and protected from light.[2] Stock solutions in solvents like DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light.[2] It is often recommended to use freshly prepared solutions as the compound can be unstable in solution.[4]
Data Presentation
Table 1: Effect of Temperature on the Yield of Pomalidomide Derivative Synthesis
| Amine Type | Temperature (°C) | Yield (%) |
| Primary Amine | 50 | ~20 |
| Primary Amine | 90 | ~60 |
| Primary Amine | 130 | 71 |
| Secondary Amine | 50 | ~80 |
| Secondary Amine | 90 | 94 |
| Secondary Amine | 110 | 94 |
| Secondary Amine | 130 | ~90 |
Data adapted from Brownsey, D. K., et al. (2021). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science, 12(12), 4519–4525.[1]
Experimental Protocols
Protocol 1: General Procedure for EDC/NHS Coupling to this compound
This protocol describes a general method for conjugating a carboxylic acid-containing molecule to this compound.
Materials:
-
This compound
-
Carboxylic acid-containing molecule of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 1 M Tris-HCl or Glycine, pH 8.0
-
Reverse-phase HPLC system for purification
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS to equilibrate to room temperature before opening.
-
Prepare a stock solution of your carboxylic acid-containing molecule in anhydrous DMF or DMSO.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid:
-
In a clean, dry reaction vessel, dissolve the carboxylic acid-containing molecule (1 equivalent) in Activation Buffer.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the mixture at room temperature for 1-2 hours to form the NHS ester.
-
-
Amide Bond Formation:
-
In a separate vessel, dissolve this compound (1.1 equivalents) in Coupling Buffer.
-
Slowly add the activated carboxylic acid solution from step 2 to the this compound solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the reaction mixture using reverse-phase HPLC.
-
A typical gradient is from 5% to 95% acetonitrile in water with 0.1% trifluoroacetic acid (TFA).
-
Collect fractions containing the desired product and confirm its identity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol 2: General Reverse-Phase HPLC Purification
System:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Flow Rate: 1 mL/min
-
Detection: 254 nm and 280 nm
Gradient:
| Time (min) | % B |
|---|---|
| 0 | 5 |
| 25 | 95 |
| 30 | 95 |
| 31 | 5 |
| 35 | 5 |
Visualizations
Caption: Workflow for EDC/NHS coupling to this compound.
References
Technical Support Center: Pomalidomide-amino-PEG4-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Pomalidomide-amino-PEG4-NH2 in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound and its related compounds in DMSO?
A1: The solubility of pomalidomide (B1683931) derivatives can vary. For this compound hydrochloride, the solubility in DMSO is approximately 250 mg/mL (460.43 mM).[1] Another related compound, Pomalidomide-PEG4-C2-NH2, has a reported solubility of 45 mg/mL (91.37 mM) in DMSO, for which sonication is recommended.[2] The hydrochloride salt of a similar molecule, Pomalidomide-PEG4-C2-NH2, is soluble in DMSO at 220 mg/mL (415.89 mM).[3] Unmodified Pomalidomide is soluble in DMSO at concentrations up to 100 mM.
Q2: Why is my this compound not dissolving completely in DMSO?
A2: Several factors can contribute to incomplete dissolution. These may include the quality of the DMSO, the concentration of your solution, the temperature during dissolution, and the presence of moisture. Bifunctional molecules like PROTACs, which often incorporate this compound, can be challenging to dissolve due to their larger size and complex structures.[4][5]
Q3: Can the PEG4 linker affect the solubility of the compound?
A3: Yes, Polyethylene Glycol (PEG) linkers are frequently used in PROTAC design to enhance aqueous solubility and improve pharmacokinetic properties.[6][][8] However, the overall solubility of the final molecule is also influenced by the properties of the ligands it connects.
Q4: Is it normal to see some solid material in my DMSO stock solution?
A4: While some compounds can be challenging to dissolve, a well-prepared stock solution should be clear. The presence of solid material indicates that the compound has not fully dissolved or may have precipitated out of solution.
Q5: How should I store my this compound stock solution in DMSO?
A5: Stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability and prevent degradation.[1][9] It is also recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[9]
Solubility Troubleshooting Guide
If you are experiencing issues with dissolving this compound in DMSO, please follow the steps outlined in the troubleshooting workflow below.
Caption: Troubleshooting workflow for this compound solubility.
Quantitative Solubility Data
| Compound | Solvent | Reported Solubility | Molar Concentration | Notes |
| This compound hydrochloride | DMSO | 250 mg/mL | 460.43 mM | Ultrasonic treatment may be needed.[1] |
| Pomalidomide-PEG4-C2-NH2 | DMSO | 45 mg/mL | 91.37 mM | Sonication is recommended.[2] |
| Pomalidomide-PEG4-C2-NH2 hydrochloride | DMSO | 220 mg/mL | 415.89 mM | Ultrasonic treatment may be needed.[3] |
| Pomalidomide | DMSO | ~15 mg/mL | ~54.9 mM | - |
| Pomalidomide | DMSO | Soluble to 100 mM | - | - |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
This protocol describes the steps for preparing a stock solution of this compound in DMSO.
Caption: Workflow for preparing a DMSO stock solution.
Detailed Steps:
-
Preparation: Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weighing: Accurately weigh the desired mass of the compound in a suitable vial.
-
Solvent Addition: Add the appropriate volume of anhydrous (≥99.9%) DMSO to achieve the target concentration. It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of many compounds.[1][3]
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the vial in a water bath sonicator for 15-30 minutes.
-
If sonication is insufficient, gently warm the solution to 37°C for 10-15 minutes, with intermittent vortexing.
-
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]
Pomalidomide in PROTAC Technology
This compound is a functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN), and it is commonly used as a component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ligase.
Caption: Simplified diagram of the PROTAC-mediated protein degradation pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pomalidomide-PEG4-C2-NH2 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. contractpharma.com [contractpharma.com]
- 6. creativepegworks.com [creativepegworks.com]
- 8. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 9. Pomalidomide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing PROTAC Linker Length with PEG4
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) using polyethylene (B3416737) glycol (PEG) linkers, with a focus on PEG4.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule comprising a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects them.[1] The linker is a critical component that brings the target protein and the E3 ligase into close proximity to form a stable and productive ternary complex.[1] This proximity is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][2] Flexible linkers like PEG are often used due to their synthetic accessibility and their ability to allow the warhead and anchor to adopt various conformations that facilitate the formation of a stable ternary complex.[1][2]
Q2: How does the length of a PEG linker, specifically PEG4, impact PROTAC activity?
Linker length is a crucial parameter in PROTAC design as it governs the formation of a productive ternary complex.[1][3]
-
Too short: A linker that is too short may cause steric hindrance between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[1][4]
-
Too long: An excessively long linker might lead to an unstable or non-productive ternary complex, resulting in inefficient ubiquitination.[1][4]
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[2] Systematic variation of PEG linker length is a common strategy to identify the optimal configuration for a given system.[5]
Q3: What is the "hook effect" in the context of PROTACs and how does the linker influence it?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations.[6] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex.[6][7] The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent.[1] A linker that promotes strong positive cooperativity in ternary complex formation can help mitigate the hook effect.[8]
Q4: How does the PEG linker affect the cellular permeability of a PROTAC?
The physicochemical properties of the linker significantly influence a PROTAC's cell permeability. PROTACs are often large molecules with a high polar surface area, which can limit their ability to cross cell membranes.[9] While the hydrophilicity of PEG linkers can improve solubility, it can also hinder passive diffusion across the lipophilic cell membrane.[1] However, the flexible nature of PEG linkers can allow the PROTAC to adopt a folded conformation, which may shield its polar surface area and improve cell permeability.[9] Shorter linkers are often associated with better permeability.
Troubleshooting Guide
Problem 1: My PROTAC with a PEG4 linker shows low or no degradation of the target protein, despite good binary binding affinities.
-
Possible Cause: Inefficient ternary complex formation. The PEG4 linker may be too short or too long for your specific target-E3 ligase pair, leading to steric clashes or a non-productive complex geometry.
-
Troubleshooting Steps:
-
Synthesize a Linker Library: Create a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG3, PEG5, PEG6) to empirically determine the optimal length.[10]
-
Assess Ternary Complex Formation: Use biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or live-cell assays like NanoBRET™ to directly evaluate the formation and stability of the ternary complex with your PEG4-linked PROTAC and compare it with other linker variants.[11][12]
-
Evaluate Cell Permeability: The PROTAC may not be reaching its intracellular target. Perform a cell permeability assay, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), to assess this.[6][9]
-
Problem 2: I am observing a significant "hook effect" with my PEG4-linked PROTAC.
-
Possible Cause: The formation of unproductive binary complexes at high PROTAC concentrations is outcompeting the formation of the productive ternary complex.
-
Troubleshooting Steps:
-
Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations. This can sometimes be achieved by optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase.[8]
-
Careful Dose-Response Studies: Perform detailed dose-response experiments over a wide concentration range to identify the optimal concentration that maximizes degradation before the onset of the hook effect.[8]
-
Modify Linker Composition: Introducing more rigid or flexible elements into the linker can alter the conformational dynamics and potentially lead to a more productive ternary complex.
-
Data Presentation
Table 1: Effect of PEG Linker Length on Degradation of SMARCA2
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase Recruited |
| Compound A | PEG3 | >1000 | <10 | RKO | VHL |
| Compound 5 | PEG4 | 78 | 46 | RKO | VHL |
| Compound B | PEG5 | 250 | 60 | RKO | VHL |
| Compound C | Alkyl C8 | 120 | 75 | RKO | VHL |
Data compiled from publicly available research.[13] DC50 and Dmax values are cell-line dependent.
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| PROTAC Compound | Linker Length (atoms) | % ERα Degraded (at 10 µM) | IC50 (µM) in MCF7 cells | E3 Ligase Recruited |
| PROTAC 1 | 9 | ~50 | 140 | VHL |
| PROTAC 2 | 12 | ~80 | 60 | VHL |
| PROTAC 3 | 16 (approx. PEG4) | >95 | 26 | VHL |
| PROTAC 4 | 19 | ~70 | 45 | VHL |
| PROTAC 5 | 21 | ~60 | 55 | VHL |
Data is illustrative and compiled from various sources in the literature.[2][3][14][15][16] The 16-atom linker is compositionally similar to a PEG4 linker.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC linker optimization.
Caption: Decision tree for troubleshooting low PROTAC activity.
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation (DC50/Dmax Determination)
Objective: To quantify the degradation of a target protein in cells treated with a PROTAC and determine the DC50 and Dmax values.[17][18]
Materials:
-
Cell line expressing the target protein and E3 ligase.
-
PROTAC stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS), ice-cold.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (5% non-fat milk or BSA in TBST).
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
ECL chemiluminescence substrate and imaging system.
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[17]
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[17]
-
Cell Lysis: After incubation, aspirate the medium and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.[17]
-
Protein Quantification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[17]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.[17]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[18]
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[18]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane three times with TBST.
-
Repeat immunoblotting for the loading control.
-
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot the results to determine DC50 and Dmax.[18]
Protocol 2: In Vitro Ubiquitination Assay
Objective: To directly measure the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.[19][20]
Materials:
-
Purified E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex.
-
Purified target protein (POI).
-
Ubiquitin.
-
ATP.
-
10X Ubiquitination Buffer.
-
PROTAC stock solution in DMSO.
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents.
-
Primary antibody against the POI.
Procedure:
-
Thaw Reagents: Thaw all enzymes and reagents on ice.[19]
-
Prepare Master Mix: To ensure consistency, prepare a master mix. For one 25 µL reaction, combine: 10X Ubiquitination Buffer, ATP, E1 enzyme, E2 enzyme, Ubiquitin, and the target protein (POI) in appropriate concentrations.[19]
-
Assemble Reactions: In separate tubes on ice, add the master mix. Then add the E3 ligase complex. Finally, add the PROTAC at the desired final concentration or DMSO as a vehicle control.[19]
-
Control Reactions: Set up essential controls: a reaction without E1, a reaction without E3, and a reaction without the PROTAC.[19]
-
Incubation: Incubate the reaction mixtures at 37°C for 1-2 hours.
-
Stop Reaction and Analyze: Stop the reaction by adding SDS-PAGE loading buffer and boiling. Run the samples on an SDS-PAGE gel and perform a Western blot using an antibody against the POI.[19]
-
Data Interpretation: A ladder of higher molecular weight bands or a smear above the unmodified POI band indicates successful poly-ubiquitination.
Protocol 3: NanoBRET™ Ternary Complex Assay (Live-Cell)
Objective: To quantify the formation of the PROTAC-induced ternary complex in living cells.[21][22]
Materials:
-
HEK293T cells (or other suitable cell line).
-
Expression plasmids: NanoLuc®-Target Protein (donor) and HaloTag®-E3 Ligase (acceptor).
-
Transfection reagent.
-
Opti-MEM™ I Reduced Serum Medium.
-
HaloTag® NanoBRET™ 618 Ligand (acceptor).
-
NanoBRET™ Nano-Glo® Substrate (donor).
-
White, 96-well assay plates.
-
Luminometer with 460nm and >610nm filters.
Procedure:
-
Cell Seeding and Transfection: Seed cells in white 96-well plates. Co-transfect the cells with the NanoLuc®-donor and HaloTag®-acceptor plasmids (a 1:10 ratio is a good starting point). Incubate for 24 hours.[21]
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to allow for labeling of the HaloTag®-fusion protein.[12]
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells. Include a vehicle control. Incubate for a desired time (e.g., 2 hours) at 37°C.[21]
-
Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.[21]
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation. Plot the ratio against the PROTAC concentration.[21]
References
- 1. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A selective and orally bioavailable VHL-recruiting PROTAC achieves SMARCA2 degradation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Ubiquitination Assay - Profacgen [profacgen.com]
- 21. benchchem.com [benchchem.com]
- 22. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
Pomalidomide-amino-PEG4-NH2 degradation and stability problems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and stability of Pomalidomide-amino-PEG4-NH2. This molecule is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs), serving as a recruiter for the E3 ubiquitin ligase Cereblon (CRBN).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a synthetic E3 ligase ligand-linker conjugate. It comprises the pomalidomide (B1683931) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal amine group (-NH2). Its primary use is in the synthesis of PROTACs, where the terminal amine is used to conjugate a ligand for a target protein of interest.
Q2: What are the recommended storage and handling conditions for this compound?
A2: Proper storage is crucial to maintain the integrity of the compound. For long-term stability, it is recommended to store the solid compound at -20°C, protected from light and moisture. Once in solution, for example in DMSO, it is advisable to aliquot and store at -80°C to avoid multiple freeze-thaw cycles. Stock solutions in DMSO at -20°C should be used within a month, while those at -80°C can be stable for up to six months.[1][2] Aqueous solutions are not recommended for long-term storage and should be prepared fresh.[3]
Q3: What are the main stability concerns for this compound?
A3: The main stability concerns stem from the pomalidomide core and the PEG linker. Pomalidomide is susceptible to hydrolysis, particularly under acidic and alkaline conditions, and to oxidation.[1] The glutarimide (B196013) ring of pomalidomide can undergo hydrolysis, leading to inactive metabolites.[4] The PEG linker is generally stable but can be susceptible to oxidative degradation.
Q4: How does the "hook effect" impact experiments using PROTACs derived from this compound?
A4: The "hook effect" is a common phenomenon in PROTAC experiments where an excess concentration of the PROTAC leads to the formation of binary complexes (Target-PROTAC or PROTAC-E3 ligase) instead of the productive ternary complex (Target-PROTAC-E3 ligase). This results in reduced degradation of the target protein at high concentrations. To mitigate this, it is essential to perform a full dose-response curve to identify the optimal concentration range for degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, validation, and application of PROTACs incorporating this compound.
| Issue | Potential Cause | Recommended Solution |
| No or low target protein degradation | Compound Instability: The PROTAC may have degraded during storage or in the experimental medium. | - Verify the integrity of the compound using LC-MS. - Prepare fresh stock solutions. - Assess the stability of the PROTAC in your specific cell culture medium over the time course of the experiment. |
| Poor Cell Permeability: The PROTAC may not be efficiently entering the cells due to its size and polarity. | - Optimize the linker length and composition to improve physicochemical properties. - Consider using cell lines with higher permeability or employ transfection reagents. | |
| Low E3 Ligase Expression: The target cells may have low endogenous levels of Cereblon (CRBN). | - Confirm CRBN expression levels in your cell line using Western blot or qPCR. - Choose a cell line with known high CRBN expression. | |
| Inefficient Ternary Complex Formation: The linker length or geometry may not be optimal for bringing the target protein and CRBN together. | - Synthesize and test PROTACs with varying linker lengths and compositions. - Perform co-immunoprecipitation (Co-IP) or biophysical assays (e.g., SPR, FRET) to confirm ternary complex formation. | |
| "Hook Effect" Observed | Excessive PROTAC Concentration: High concentrations favor binary complex formation over the productive ternary complex. | - Perform a wide dose-response experiment (e.g., from low nanomolar to high micromolar) to identify the optimal degradation concentration (DC50) and observe the bell-shaped curve. |
| Off-Target Effects | Pomalidomide-Induced Degradation: Pomalidomide itself can induce the degradation of certain endogenous zinc finger proteins.[5][6] | - Modify the pomalidomide moiety, for example at the C5 position, to reduce off-target binding.[6] - Perform proteomic studies to identify and characterize off-target degradation. |
| Non-Specific Binding: The PROTAC may be binding to other proteins in the cell. | - Optimize the target-binding warhead for higher selectivity. - Modify the linker to alter the overall properties of the PROTAC. | |
| Inconsistent Results | Variability in Experimental Conditions: Minor variations in cell density, incubation time, or reagent concentrations can lead to inconsistent outcomes. | - Standardize all experimental protocols. - Include appropriate positive and negative controls in every experiment. - Ensure consistent passage numbers for cell lines. |
Data on Pomalidomide Degradation
The stability of this compound is largely influenced by the pomalidomide core. Forced degradation studies on pomalidomide provide insights into its potential degradation products under various stress conditions.
| Stress Condition | Conditions | Degradation (%) | Major Degradation Products Identified |
| Acid Hydrolysis | 0.1 M HCl at 80°C for 2h | 12.4% | Hydrolysis of the glutarimide ring.[4] |
| Base Hydrolysis | 0.1 M NaOH at 80°C for 0.5h | 15.2% | Hydrolysis of the glutarimide ring.[4] |
| Oxidative | 3% H₂O₂ at RT for 2h | 10.8% | Hydroxylated pomalidomide derivatives.[4][7][8] |
| Thermal | 80°C for 48h | 8.5% | - |
| Photolytic | UV light (254 nm) for 24h | Stable | - |
Data is based on forced degradation studies of pomalidomide and may vary for this compound.
Experimental Protocols
Stability Assessment of this compound using HPLC
Objective: To determine the stability of the compound in a specific buffer or cell culture medium over time.
Methodology:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution to the desired final concentration in the test buffer (e.g., PBS, cell culture medium).
-
Incubate the solution at a specific temperature (e.g., 37°C).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the sample.
-
Quench any potential reaction by adding an equal volume of cold acetonitrile.
-
Centrifuge the samples to precipitate any proteins.
-
Analyze the supernatant by reverse-phase HPLC with UV detection to quantify the remaining parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.
Western Blot for Target Protein Degradation
Objective: To quantify the degradation of the target protein induced by a PROTAC derived from this compound.
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a predetermined time (e.g., 24 hours).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescence imager and quantify the band intensities.
-
Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the ternary complex (Target Protein - PROTAC - CRBN).
Methodology:
-
Culture cells to 70-80% confluency.
-
Treat the cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours.
-
Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clear the lysate with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an antibody against the target protein or CRBN overnight at 4°C.
-
Add protein A/G agarose beads to capture the antibody-protein complexes.
-
Wash the beads multiple times to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blot, probing for the target protein and CRBN. The presence of both proteins in the immunoprecipitate indicates the formation of the ternary complex.
Visualizations
Caption: Potential degradation pathways of the pomalidomide moiety.
Caption: Mechanism of action for a pomalidomide-based PROTAC.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
References
- 1. Identification and characterization of related substances in pomalidomide by hyphenated LC-MS techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifesensors.com [lifesensors.com]
- 3. benchchem.com [benchchem.com]
- 4. Absorption, metabolism and excretion of [14C]pomalidomide in humans following oral administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pomalidomide | C13H11N3O4 | CID 134780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Human cytochrome P450 oxidation of 5-hydroxythalidomide and pomalidomide, an amino analogue of thalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Pomalidomide-Amino-PEG4-NH2 Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with guidance on purifying the reaction products of Pomalidomide-amino-PEG4-NH2. This bifunctional molecule, often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), requires high purity for reliable downstream applications. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: The most prevalent and effective method for purifying this compound and related PROTAC building blocks is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target molecule from unreacted starting materials and byproducts based on differences in hydrophobicity.
Q2: What are the potential impurities in the synthesis of this compound?
A2: Several impurities can arise during the synthesis. It is crucial to be aware of these to develop an effective purification strategy. Key impurities include:
-
Unreacted Starting Materials: Such as 4-fluorothalidomide and the amino-PEG4-NH2 linker.
-
Side-Reaction Byproducts: A significant byproduct can form from a competing nucleophilic acyl substitution, which may co-elute with the desired product in some HPLC conditions.[3]
-
Pomalidomide-Related Impurities: These can include isomers and other process-related impurities from the pomalidomide (B1683931) synthesis itself.[2][][5]
-
PEG-Related Impurities: The PEG linker itself might have a degree of polydispersity, which can lead to peak broadening during chromatography.[6]
Q3: What purity level should I aim for, and how can I assess it?
A3: For applications in drug discovery and development, a purity of ≥95% is generally recommended.[7][8] Purity is typically assessed by analytical RP-HPLC with UV detection, and the structure is confirmed by mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]
Q4: How should I prepare my crude reaction mixture for HPLC purification?
A4: Proper sample preparation is critical to protect the HPLC column and achieve good separation.[9][10]
-
Dissolution: Dissolve the crude product in a solvent that is compatible with the initial mobile phase of your HPLC gradient, such as a mixture of acetonitrile (B52724) and water, or dimethyl sulfoxide (B87167) (DMSO).[11]
-
Concentration: Aim for a concentration of approximately 1 mg/mL. Overly concentrated samples can lead to peak broadening and poor resolution.[11]
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulate matter that could clog the column.[10]
Troubleshooting Guide
This guide addresses specific issues you might encounter during the purification of this compound.
Table 1: Troubleshooting Common Purification Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | 1. Sample overload.[11]2. The PEG linker's polydispersity.[6]3. Secondary interactions with the column's stationary phase.4. Inappropriate mobile phase pH. | 1. Dilute the sample and inject a smaller volume.2. This is an inherent property; however, optimizing the gradient may sharpen the peak.3. Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) or formic acid (0.1%) to the mobile phase.[12]4. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. |
| Poor Separation of Product and a Key Impurity | 1. The impurity has very similar polarity to the product (e.g., the cryptic acyl substitution byproduct).[3]2. The HPLC gradient is too steep. | 1. Employ a shallower gradient during elution. Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile).2. Decrease the rate of change of the organic solvent in your gradient (e.g., from a 5-95% B in 10 min to 5-95% B in 20 min). |
| Split Peaks | 1. The sample solvent is much stronger than the mobile phase.2. The column is clogged or damaged at the inlet. | 1. Whenever possible, dissolve the sample in the initial mobile phase.2. Try flushing the column or using a guard column to protect the analytical column.[13] |
| Low Product Recovery | 1. The product is precipitating on the column.2. The product is irreversibly binding to the column.3. The elution strength of the mobile phase is insufficient. | 1. Ensure the mobile phase has sufficient organic solvent to maintain solubility.2. This is less common in reversed-phase but can occur. Try a different column chemistry.3. Ensure your gradient goes to a high enough percentage of organic solvent (e.g., 95-100% acetonitrile). |
| High System Backpressure | 1. Particulate matter from the sample has clogged the column frit.[13]2. Buffer precipitation in the HPLC system. | 1. Always filter your samples. Try back-flushing the column with an appropriate solvent.2. Ensure your buffer is fully soluble in the highest organic concentration of your gradient. |
Experimental Protocols
General Protocol for RP-HPLC Purification
This is a general starting protocol and should be optimized for your specific crude product and HPLC system.
-
Column: A C18 reversed-phase column is a common choice (e.g., 150 x 4.6 mm, 5 µm for analytical, or a larger preparative column for purification).[1][2]
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid.[12]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% trifluoroacetic acid.[12]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1 mL/min for an analytical column; adjust accordingly for a preparative column.
-
Detection: UV detection at a wavelength of 220-230 nm is often suitable.[1][2]
-
Sample Preparation: Dissolve the crude material in a minimal amount of DMSO or a mixture of water/acetonitrile and filter through a 0.45 µm filter.[11]
Table 2: Example Purification Parameters
| Parameter | Setting | Reference |
| Column Type | C18 | [1][2] |
| Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric or Formic Acid | [1][12] |
| Elution | Gradient | [2] |
| Detection Wavelength | ~226 nm | [1] |
| Typical Purity Achieved | >95% | [7][8] |
Visualizations
Purification Workflow
Caption: Figure 1: General Purification Workflow.
Troubleshooting Logic
Caption: Figure 2: Troubleshooting Poor Peak Shape.
References
- 1. CN105866297B - A kind of HPLC analytical method of the pomalidomide in relation to substance - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Characterization of the Reversed-Phase Chromatographic Behavior of PEGylated Peptides Based on the Poly(ethylene glycol) Dispersity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pomalidomide-PEG4-NH2 | CAS:2225940-52-1 | Biopharma PEG [biochempeg.com]
- 8. Pomalidomide-PEG4-NH2 - CD Bioparticles [cd-bioparticles.net]
- 9. organomation.com [organomation.com]
- 10. sartorius.com [sartorius.com]
- 11. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 12. benchchem.com [benchchem.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Avoiding side reactions with Pomalidomide-amino-PEG4-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Pomalidomide-amino-PEG4-NH2 while avoiding common side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates the pomalidomide (B1683931) moiety, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a 4-unit polyethylene (B3416737) glycol (PEG) linker with a terminal primary amine.[1][2][3][4] Its primary application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2][5] The terminal amine serves as a reactive handle for conjugation to a target protein ligand, creating a heterobifunctional molecule that can induce the degradation of the target protein.[5][6]
Q2: What are the most common side reactions to be aware of when working with this compound?
The most common side reactions are associated with the conjugation step, particularly when coupling the terminal amine to a protein or another molecule. These include:
-
Hydrolysis of the activated ester: If you are using an amine-reactive crosslinker like an NHS ester to react with your target molecule, this ester is susceptible to hydrolysis, which will deactivate it.[7][][9][10]
-
Non-specific conjugation: The conjugation chemistry may react with unintended functional groups on your target molecule or other proteins in a mixture.
-
Aggregation of the conjugate: The final PROTAC molecule may have poor solubility, leading to aggregation.[11]
-
Instability of the Pomalidomide moiety: While generally stable, extreme pH or temperature conditions could potentially affect the integrity of the pomalidomide structure.
Q3: What are the recommended storage and handling conditions for this compound?
It is recommended to store this compound as a solid at -20°C, protected from light and moisture.[1][2] If you need to prepare a stock solution, use a dry, amine-free solvent such as DMSO or DMF.[7][12][13] Stock solutions in DMSO can typically be stored at -80°C for up to six months or at -20°C for one month.[1][2] Avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guides
Problem 1: Low Conjugation Efficiency
You are attempting to conjugate this compound to a carboxyl group on your target protein using a carbodiimide (B86325) activator (e.g., EDC) and an NHS ester, but you observe low yield of the desired conjugate.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Suboptimal pH of the reaction buffer. | The reaction of NHS esters with primary amines is highly pH-dependent. The optimal pH range is typically 7.2-8.5.[][10] Below this range, the primary amine of this compound will be protonated and non-nucleophilic.[7][9] Above this range, the hydrolysis of the NHS ester on your target molecule will be rapid, reducing the yield.[7][10] Use a non-amine containing buffer such as phosphate, bicarbonate, or borate (B1201080) buffer at a pH of 8.3-8.5 for optimal results.[7][10] |
| Hydrolysis of the activated ester. | The half-life of NHS esters in aqueous solution can be short, especially at higher pH.[][10] Prepare your activated target molecule solution immediately before adding the this compound. If the target molecule is in an aqueous buffer, consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight) to minimize hydrolysis.[7][10] |
| Presence of primary amines in the buffer. | Buffers containing primary amines, such as Tris or glycine, will compete with the this compound for reaction with the activated ester.[10][13][14] Ensure your reaction buffer is free of primary amines. |
| Poor solubility of reactants. | This compound is soluble in DMSO and water.[1][2] If your target molecule has limited aqueous solubility, you may need to add a small amount of an organic co-solvent like DMSO or DMF. However, be mindful that high concentrations of organic solvents can denature proteins. |
| Insufficient molar excess of this compound. | To drive the reaction to completion, it is often necessary to use a molar excess of the amine-containing linker. A typical starting point is a 5-10 fold molar excess of the this compound over the target molecule.[12] |
Problem 2: Non-Specific Binding or Off-Target Effects
Your final PROTAC molecule is causing the degradation of proteins other than your intended target.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Reactive impurities in the final product. | Unreacted this compound or other reactive intermediates can lead to non-specific interactions. Ensure your final PROTAC is thoroughly purified. Common purification methods include size-exclusion chromatography (gel filtration), HPLC, or dialysis to remove small molecule impurities.[7] |
| The linker is too long or too flexible. | The length and composition of the PEG linker are critical for the formation of a stable and selective ternary complex between the target protein, the PROTAC, and the E3 ligase.[15][16] A linker that is too long or flexible may allow for the recruitment of other proteins into the proximity of the E3 ligase. Consider synthesizing analogs with different linker lengths to optimize selectivity. |
| The pomalidomide moiety is recruiting unintended "neosubstrates". | Pomalidomide itself can induce the degradation of certain proteins.[17][18][19][20] While this compound is designed to be part of a PROTAC, high concentrations of un-conjugated or partially degraded material could potentially lead to off-target effects. Thorough purification and characterization of your final PROTAC are essential. |
Problem 3: Product Instability or Aggregation
Your purified PROTAC appears to be unstable over time or aggregates in solution.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Hydrolysis of the newly formed amide bond. | The amide bond formed during conjugation is generally very stable.[][12] However, extreme pH conditions during purification or storage could potentially lead to cleavage. Maintain a near-neutral pH (6.5-7.5) for long-term storage. |
| Poor solubility of the final PROTAC. | PROTACs are often large molecules with complex structures that can have poor aqueous solubility.[11] The PEG4 linker in this compound is intended to improve solubility.[13] If you still experience solubility issues, consider adding excipients such as PEG300 or using a co-solvent system for in vitro assays.[1][2] For storage, consider aliquoting and storing at -80°C in a suitable solvent like DMSO. |
| Oxidation of the PEG linker. | While less common, the PEG linker can be susceptible to oxidation over long periods, especially if exposed to light or certain metal ions. Store protected from light.[2] |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Carboxylated Molecule
This protocol describes a general two-step process for conjugating this compound to a molecule containing a carboxylic acid, such as a protein or a small molecule ligand, using EDC and Sulfo-NHS.
Materials:
-
This compound
-
Carboxylated molecule (e.g., protein of interest)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-Hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve Reactants:
-
Dissolve your carboxylated molecule in the Activation Buffer.
-
Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution.
-
Immediately before use, dissolve EDC and Sulfo-NHS in the Activation Buffer to a 10-fold molar excess over the carboxylated molecule.
-
-
Activate the Carboxylated Molecule:
-
Add the freshly prepared EDC/Sulfo-NHS solution to your carboxylated molecule.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming a Sulfo-NHS ester.
-
-
Conjugation Reaction:
-
Adjust the pH of the activated molecule solution to 7.2-7.5 by adding the Conjugation Buffer.
-
Immediately add the this compound stock solution to the activated molecule. A 5 to 20-fold molar excess of the this compound is recommended.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted Sulfo-NHS esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purify the Conjugate:
-
Purify the conjugate from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography or dialysis.
-
Visualizations
Caption: Workflow for the conjugation of this compound.
Caption: Decision tree for troubleshooting low conjugation yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. selectscience.net [selectscience.net]
- 12. glenresearch.com [glenresearch.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 17. ashpublications.org [ashpublications.org]
- 18. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. JCI - Induced protein degradation for therapeutics: past, present, and future [jci.org]
Pomalidomide-amino-PEG4-NH2 off-target effects and how to minimize them
Welcome to the technical support center for Pomalidomide-amino-PEG4-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating the off-target effects of this PROTAC® (Proteolysis Targeting Chimera) building block. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic molecule used in the construction of PROTACs. It consists of three components:
-
Pomalidomide (B1683931): A ligand for the E3 ubiquitin ligase Cereblon (CRBN).
-
amino-PEG4: A polyethylene (B3416737) glycol (PEG) linker that provides spacing and improves solubility.
-
-NH2 (Amine group): A reactive handle for conjugation to a ligand that binds to a specific protein of interest (POI).
The primary mechanism of action involves incorporating this molecule into a PROTAC, which then forms a ternary complex between the POI and the CRBN E3 ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[1][2]
Q2: What are the expected on-target effects of a PROTAC synthesized with this compound?
A2: The primary on-target effect is the selective degradation of the protein of interest (POI) that the PROTAC is designed to target. Successful on-target activity should result in a significant reduction in the cellular levels of the POI, leading to the desired biological consequence, such as inhibition of a signaling pathway or induction of apoptosis in cancer cells.
Q3: What are the potential sources of off-target effects for a this compound-based PROTAC?
A3: Off-target effects primarily arise from the pomalidomide moiety itself. Pomalidomide is known to induce the degradation of endogenous proteins called "neosubstrates."[3] The most well-characterized neosubstrates are zinc-finger (ZF) transcription factors, including:
-
Ikaros (IKZF1) and Aiolos (IKZF3): Degradation of these proteins is responsible for the immunomodulatory and anti-myeloma effects of pomalidomide.[4]
-
ZFP91 (Zinc Finger Protein 91): A known off-target neosubstrate of pomalidomide-based PROTACs.[5]
-
SALL4 (Sal-like protein 4): Degradation of this transcription factor has been linked to the teratogenic effects of thalidomide (B1683933), a related compound.[6]
These off-target degradation events can lead to unintended biological consequences and potential toxicity.[5]
Q4: How can I minimize the off-target effects of my this compound-based PROTAC?
A4: Minimizing off-target effects is a critical aspect of PROTAC design and optimization. Key strategies include:
-
Modification of the Pomalidomide Moiety: Research has shown that the point of linker attachment on the pomalidomide phthalimide (B116566) ring is crucial. Modifications at the C5 position can create steric hindrance that reduces the binding and subsequent degradation of off-target zinc-finger proteins compared to modifications at the C4 position.[7][8]
-
Linker Optimization: The length and composition of the linker can influence the geometry of the ternary complex and affect cooperativity, potentially favoring on-target degradation over off-target effects.
-
Dose Optimization: Using the lowest effective concentration of the PROTAC can help minimize off-target degradation. A thorough dose-response analysis is recommended.
-
Quantitative Proteomics: Employing global proteomics techniques can provide an unbiased view of all protein degradation events, allowing for the identification and monitoring of off-target effects.[9]
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound-based PROTACs.
| Problem | Possible Cause | Suggested Solutions |
| High degree of off-target protein degradation observed in proteomic analysis. | The pomalidomide moiety is inducing degradation of its natural neosubstrates (e.g., IKZF1, ZFP91).[10] | 1. Confirm linker attachment position: If synthesizing your own PROTAC, ensure the linker is attached at the C5 position of the pomalidomide phthalimide ring to minimize off-target ZF protein degradation.[7][11] 2. Perform a dose-response study: Titrate the PROTAC to determine the optimal concentration that maximizes on-target degradation while minimizing off-target effects. 3. Use a negative control: Synthesize a control PROTAC with a modification that abrogates CRBN binding to differentiate between on-target and pomalidomide-driven off-target effects. |
| Inconsistent or unexpected phenotypic results. | Off-target effects are confounding the experimental outcome. | 1. Validate on-target degradation: Confirm that the observed phenotype is a direct result of the degradation of your protein of interest using orthogonal methods like siRNA or CRISPR-mediated knockout. 2. Profile off-target degradation: Use quantitative proteomics to identify all degraded proteins and assess their potential contribution to the observed phenotype. |
| "Hook effect" observed in degradation assays. | At high concentrations, the PROTAC saturates both the target protein and CRBN, leading to the formation of binary complexes at the expense of the productive ternary complex.[9] | 1. Perform a full dose-response curve: This will identify the optimal concentration for degradation and characterize the bell-shaped curve of the hook effect. 2. Use lower concentrations: Favor the formation of the ternary complex by working within the optimal concentration range. |
| Lack of on-target degradation. | Poor cell permeability, inefficient ternary complex formation, or issues with the ubiquitin-proteasome machinery. | 1. Assess cell permeability: Use assays like the cellular thermal shift assay (CETSA) to confirm target engagement in cells. 2. Confirm ternary complex formation: Use biophysical assays such as NanoBRET™ to verify the formation of the Target-PROTAC-CRBN complex. 3. Verify a functional ubiquitin-proteasome system: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). Accumulation of your target protein would indicate engagement of the degradation machinery. |
Data Presentation
The following tables summarize quantitative data on the impact of pomalidomide modification position on off-target degradation.
Table 1: Impact of Pomalidomide Modification Position on Off-Target Degradation of ZFP91
| PROTAC Moiety | Linker Attachment Position | Off-Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide-based | C4 | ZFP91 | ~100 | ~80 | Fictionalized Data for Illustration |
| Pomalidomide-based | C5 | ZFP91 | >1000 | <20 | Fictionalized Data for Illustration |
Data is representative and intended for illustrative purposes to highlight the principle of reduced off-target effects with C5 modification.
Table 2: Degradation Potency of Pomalidomide on Neosubstrates
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Pomalidomide | IKZF1 | RPMI 8266 | 8.7 | 94.8 | [12] |
| Pomalidomide | IKZF3 | RPMI 8266 | 3.9 | 98.9 | [12] |
| Lenalidomide | IKZF1 | RPMI 8266 | >1000 | 44.5 | [12] |
| Lenalidomide | IKZF3 | RPMI 8266 | 130 | 89.2 | [12] |
Experimental Protocols
Western Blot for Assessing On-Target and Off-Target Protein Degradation
This protocol allows for the quantification of specific protein levels following PROTAC treatment.
Materials:
-
Cells of interest
-
This compound-based PROTAC
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG132) as a control
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below for suggestions)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Recommended Primary Antibodies:
| Target Protein | Supplier | Catalog Number (Example) | Recommended Dilution |
| IKZF1 | Aviva Systems Biology | ARP31470_P050 | Varies by supplier |
| SALL4 | Proteintech | 24500-1-AP | 1:500-1:2000 |
| ZFP91 | Varies | Varies | Varies by supplier |
| Loading Control (e.g., GAPDH, β-actin) | Varies | Varies | Varies by supplier |
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Denature samples by boiling.
-
Separate proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Visualize protein bands using an ECL substrate.
-
Quantify band intensities using densitometry software.
-
Normalize target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Global Proteomics using Tandem Mass Tag (TMT) Mass Spectrometry
This protocol provides an unbiased, proteome-wide view of protein abundance changes upon PROTAC treatment.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells and treat with the PROTAC and controls as described in the Western Blot protocol. A shorter incubation time (e.g., 4-6 hours) is often used to enrich for direct degradation targets.
-
-
Cell Lysis and Protein Digestion:
-
Lyse cells and quantify protein concentration.
-
Reduce, alkylate, and digest proteins into peptides using trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide samples from each condition with different TMT reagents according to the manufacturer's protocol.
-
Combine the labeled samples.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Analyze the combined peptide sample using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw data using software such as MaxQuant or Proteome Discoverer.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.
-
Generate volcano plots to visualize differentially expressed proteins.
-
Visualizations
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: Off-target degradation of zinc-finger proteins by the pomalidomide moiety.
Caption: Workflow for assessing on-target and off-target degradation.
References
- 1. youtube.com [youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining the human C2H2 zinc-finger degrome targeted by thalidomide analogs through CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. resources.bio-techne.com [resources.bio-techne.com]
Technical Support Center: Synthesis of PROTACs using Pomalidomide-amino-PEG4-NH2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists encountering challenges in the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Pomalidomide-amino-PEG4-NH2 linker.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of pomalidomide-based PROTACs.
Issue 1: Low Yield of the Final PROTAC
-
Question: I am observing a low yield after the coupling reaction between my target protein ligand (with a carboxylic acid) and this compound. What are the potential causes and solutions?
-
Answer: Low coupling efficiency is a common challenge. Several factors can contribute to this issue. Firstly, ensure that your starting materials, particularly the this compound, are of high purity and stored under appropriate conditions to prevent degradation. Moisture can be detrimental to coupling reactions, so using anhydrous solvents and inert atmospheres (like nitrogen or argon) is crucial. The choice of coupling reagents is also critical. Standard amide coupling reagents like HATU, HBTU, or TBTU are generally effective. It's important to optimize the stoichiometry of the coupling reagents and the base (e.g., DIPEA or triethylamine). A slight excess of the coupling reagent and base can drive the reaction to completion. Reaction time and temperature are other parameters to consider; some reactions may require longer incubation times or elevated temperatures to proceed efficiently. If these optimizations do not improve the yield, consider an alternative synthetic route, such as a nucleophilic aromatic substitution (SNAr) reaction if your protein ligand has a suitable leaving group.
Issue 2: Presence of Significant Side Products
-
Question: My reaction mixture shows multiple spots on TLC/peaks in LC-MS analysis that do not correspond to my starting materials or the desired product. What are these side products and how can I minimize them?
-
Answer: A notable side reaction during pomalidomide-based PROTAC synthesis is the acylation of the imide nitrogen.[1][2] This can lead to a complex mixture of products and make purification challenging. To minimize this, it is advisable to use milder reaction conditions and avoid excessively high temperatures or prolonged reaction times. The choice of base can also influence the extent of side reactions; using a hindered base like DIPEA may be preferable. Another potential side product can arise from the reaction of the primary amine of the PEG linker with the activated carboxylic acid of a second protein ligand molecule, leading to dimerization. Using a slight excess of the this compound can help to minimize this. Careful monitoring of the reaction by TLC or LC-MS can help in identifying the optimal reaction time to maximize the formation of the desired product while minimizing side reactions.
Issue 3: Poor Solubility of Intermediates or Final PROTAC
-
Question: My this compound or the final PROTAC has poor solubility in my desired solvent. How can I address this?
-
Answer: this compound is reported to be soluble in DMSO at 10 mM.[3] For reaction purposes, polar aprotic solvents like DMF or NMP can also be used. If the final PROTAC exhibits poor solubility, this can be a significant hurdle for both purification and biological assays. The PEG4 linker is incorporated to enhance hydrophilicity and solubility.[4][5] However, the overall solubility of the PROTAC is also heavily influenced by the properties of the target protein ligand. If solubility remains an issue, consider using co-solvents or additives in your purification and assay buffers. For purification via chromatography, a gradient elution with a solvent system that can effectively solubilize your compound is necessary. In some cases, redesigning the linker to include more polar functional groups or a longer PEG chain might be necessary to improve the physicochemical properties of the final PROTAC.
Issue 4: Difficulty in Purifying the Final PROTAC
-
Question: I am struggling to purify my final PROTAC from unreacted starting materials and side products. What purification strategies are recommended?
-
Answer: The purification of PROTACs can be challenging due to their often-high molecular weight and the presence of structurally similar impurities. A multi-step purification approach is often necessary. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for purifying PROTACs. A C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid is commonly used. It is important to carefully develop the gradient to achieve good separation between the desired product and impurities. Flash column chromatography on silica (B1680970) gel can also be used as a preliminary purification step, although its resolution might be lower than RP-HPLC. The choice of the solvent system for flash chromatography is critical and should be optimized based on TLC analysis. After purification, it is essential to thoroughly characterize the final product by techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.[6]
Frequently Asked Questions (FAQs)
-
Question: What is this compound and what is its role in PROTAC synthesis?
-
Answer: this compound is a functionalized E3 ligase ligand used in the synthesis of PROTACs.[3][7][8] It consists of pomalidomide, which binds to the Cereblon (CRBN) E3 ubiquitin ligase, and a PEG4 (polyethylene glycol) linker with a terminal primary amine.[3][7] This terminal amine serves as a reactive handle for conjugation to a ligand that binds to the target protein, thus forming the heterobifunctional PROTAC molecule.[9]
-
Question: Why is a PEG linker used in this molecule?
-
Answer: PEG linkers are incorporated into PROTAC design for several reasons. They are hydrophilic, which can improve the overall solubility and cell permeability of the PROTAC molecule, a common challenge for these large molecules.[4][5] The flexibility of the PEG chain allows the PROTAC to adopt various conformations, which can be crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[4]
-
Question: What are the key considerations for choosing the linker attachment point on pomalidomide?
-
Answer: The linker attachment point on the E3 ligase ligand can significantly impact the stability and efficacy of the PROTAC. For pomalidomide, the 4-amino group on the phthalimide (B116566) ring is a common and versatile attachment point.[6][10] This position is often directed away from the binding interface with CRBN, allowing for greater flexibility in linker design without compromising E3 ligase engagement.[10] The stability of the resulting PROTAC can also be influenced by the linker attachment point, as some positions may be more susceptible to hydrolysis.[11]
-
Question: What is the "hook effect" and how does it relate to PROTAC synthesis?
-
Answer: The "hook effect" is a phenomenon observed in PROTAC-mediated protein degradation where the degradation efficiency decreases at very high concentrations of the PROTAC.[4] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex (target protein-PROTAC-E3 ligase) that is required for ubiquitination and degradation.[4] While this is primarily a concentration-dependent effect observed during biological evaluation, the design of the linker can influence the stability of the ternary complex and potentially mitigate the hook effect.
Quantitative Data Summary
Table 1: Representative Amide Coupling Conditions for Pomalidomide-Linker Conjugation
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Reported Yield Range (%) | Reference |
| TBTU | Et₃N | DMF | 50 | 24 | 42-59 | [1] |
| HATU | DIPEA | DMF | Room Temp | 12-16 | 50-70 | General |
| HBTU | DIPEA | DMF | Room Temp | 12-16 | 45-65 | General |
Note: Yields are highly dependent on the specific substrates and reaction scale.
Table 2: Impact of Linker Length on Protein Degradation
| PROTAC ID | Linker Composition | Linker Length (atoms) | Target Protein Degradation (DC₅₀, nM) |
| Compound A | PEG3 | 12 | 50 |
| Compound B | PEG4 | 15 | 15 |
| Compound C | PEG5 | 18 | 85 |
This is illustrative data compiled from general knowledge in the field and demonstrates the principle that linker length is a critical parameter for optimal degradation.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling of a Carboxylic Acid-Containing Ligand to this compound
-
Reagent Preparation: Dissolve the carboxylic acid-containing target protein ligand (1 equivalent) in anhydrous DMF. In a separate vial, dissolve HATU (1.2 equivalents) and DIPEA (3 equivalents) in anhydrous DMF.
-
Activation: Add the HATU/DIPEA solution to the solution of the target protein ligand. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling: To the activated ester solution, add a solution of this compound (1.1 equivalents) in anhydrous DMF.
-
Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (N₂ or Ar) for 12-24 hours. Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative RP-HPLC.
-
Characterization: Characterize the purified PROTAC by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Western Blot for Target Protein Degradation
-
Cell Culture: Plate cells in a suitable multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 8, 12, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the extent of target protein degradation.
Visualizations
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | E3 Ligase Ligand-Linker Conjugates | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 9. Monodispersed Amine(NH2) PEG - Biopharma PEG [biochempeg.com]
- 10. benchchem.com [benchchem.com]
- 11. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing ternary complex formation with Pomalidomide-amino-PEG4-NH2 based PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Pomalidomide-amino-PEG4-NH2 based PROTACs, with a focus on optimizing the formation of the critical ternary complex.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound component in my PROTAC?
A: this compound is an E3 ligase ligand-linker conjugate. It has two primary functions within your PROTAC molecule:
-
Pomalidomide (B1683931): This portion acts as the ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3] By binding to CRBN, it recruits the cellular machinery responsible for tagging proteins for degradation.
-
amino-PEG4-NH2: This is a flexible polyethylene (B3416737) glycol (PEG) linker with four repeating units.[3][4] Its role is to connect the pomalidomide ligand to the ligand for your protein of interest (POI). The linker's length, flexibility, and composition are critical for enabling the formation of a stable and productive ternary complex (POI-PROTAC-CRBN).[1][5][6] The terminal amino group (-NH2) provides a reactive handle for conjugation to your POI ligand.
Q2: Why is the PEG4 linker important for my PROTAC's function?
A: The PEG4 linker significantly influences several key properties of the PROTAC:
-
Solubility and Permeability: PEG linkers are hydrophilic and can improve the aqueous solubility and cell permeability of the PROTAC molecule, which is often a challenge for these large compounds.[5][6][7][]
-
Flexibility: As a flexible linker, PEG allows the PROTAC to adopt various conformations, which is crucial for finding the optimal geometry to bring the POI and CRBN together effectively.[1][9]
-
Ternary Complex Stability: The linker's length and flexibility directly impact the stability and geometry of the ternary complex.[1][10] An optimal linker maximizes favorable protein-protein interactions, leading to more efficient ubiquitination and degradation.[1][6]
Q3: My PROTAC shows good binary binding to both the target protein and CRBN, but I see no degradation. What's wrong?
A: This common issue suggests that while your PROTAC can engage its targets individually, the resulting ternary complex is non-productive. The most likely cause is related to the linker and the geometry it imposes.
-
Incorrect Linker Length: The PEG4 linker may be too short, causing steric hindrance, or too long, failing to bring the proteins into the correct orientation for ubiquitin transfer.[1]
-
Poor Geometry: The linker's attachment points or its inherent flexibility might orient the POI and CRBN in a way that is not conducive to ubiquitination, even if a complex forms.[1][11]
-
Negative Cooperativity: The binding of one protein may weaken the PROTAC's affinity for the other, leading to an unstable ternary complex.[][13]
Q4: What is the "hook effect" and how can I avoid it with my pomalidomide-based PROTAC?
A: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[10][11][14] This occurs because at excessive concentrations, the PROTAC is more likely to form separate binary complexes (POI-PROTAC and CRBN-PROTAC) rather than the productive ternary complex required for degradation.[10][11][14]
To mitigate the hook effect:
-
Perform a Wide Dose-Response: Test your PROTAC over a broad concentration range (e.g., from low nanomolar to high micromolar) to identify the optimal concentration for degradation and observe the characteristic bell-shaped curve.[10][11]
-
Enhance Cooperativity: Designing PROTACs that promote positive cooperativity can stabilize the ternary complex over the binary ones, reducing the hook effect.[11]
Q5: Are there potential off-target effects associated with pomalidomide-based PROTACs?
A: Yes. Pomalidomide itself can induce the degradation of certain endogenous proteins, most notably zinc finger (ZF) transcription factors like IKZF1 (Ikaros) and IKZF3 (Aiolos).[2][15][16][17] This can lead to off-target effects. It is crucial to profile for the degradation of these known pomalidomide neosubstrates when evaluating your PROTAC. Modifications to the pomalidomide moiety, such as at the C5 position of the phthalimide (B116566) ring, have been shown to reduce these off-target effects.[15][16]
Troubleshooting Guides
Problem 1: No or Low Target Protein Degradation Observed
| Potential Cause | Recommended Solution & Key Assays |
| Inefficient Ternary Complex Formation | The PROTAC may not effectively bridge the target protein and CRBN. Solution: Assess ternary complex formation directly. • In-Cell Assay: Use NanoBRET™ or TR-FRET assays to measure POI-CRBN proximity in live cells.[1][18][19] An increase in the signal upon PROTAC addition confirms complex formation. • In Vitro Assay: Use Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or AlphaLISA to measure the binding affinity and kinetics of the ternary complex using purified proteins.[13][20][21] |
| Suboptimal PROTAC Concentration | High concentrations can cause the "hook effect," while very low concentrations may be insufficient. Solution: Perform a detailed dose-response experiment (e.g., 8-10 points, half-log dilutions) to identify the optimal degradation concentration (DC50).[10] |
| Poor Linker Design (Length/Flexibility) | The PEG4 linker may not be the optimal length for your specific target. Solution: Synthesize and test a series of analogs with different PEG linker lengths (e.g., PEG2, PEG3, PEG5, PEG6) to empirically determine the optimal length.[1][10] |
| Low Cellular Uptake or Poor Stability | The PROTAC may not be cell-permeable or could be rapidly metabolized. Solution: • Permeability: Use a Cellular Thermal Shift Assay (CETSA) to confirm target engagement in cells.[10] • Stability: Measure the stability of the PROTAC in cell culture medium and lysates over time using LC-MS/MS.[10] |
| Low Expression of Target or E3 Ligase | The levels of the target protein or CRBN in the cell line may be too low. Solution: Confirm the expression levels of both the POI and CRBN in your cell model using Western Blotting.[10] Consider using a cell line with known high expression as a positive control. |
Problem 2: Inconsistent Results Between Biochemical and Cellular Assays
| Potential Cause | Recommended Solution & Key Assays |
| Different Experimental Conditions | Biochemical assays with purified proteins do not fully replicate the complex cellular environment.[10] Cellular factors like protein localization, post-translational modifications, and competing endogenous substrates can play a significant role. |
| Cellular Permeability Issues | A PROTAC that works well in a biochemical (cell-free) assay may not be able to cross the cell membrane to reach its targets. Solution: Validate target engagement in live cells using methods like NanoBRET™ or CETSA.[1][10] These assays will confirm if the PROTAC is reaching its target inside the cell. |
| Non-Productive Complex in Cells | Even if a ternary complex forms in cells (confirmed by NanoBRET), it might not be in a productive conformation for ubiquitination. Solution: Perform an in-cell ubiquitination assay. Immunoprecipitate the target protein from PROTAC-treated cells and blot for ubiquitin to see if the target is being ubiquitinated.[11] A lack of ubiquitination points to a problem with the geometry of the ternary complex. |
Quantitative Data Summary
The effectiveness of a PROTAC is highly dependent on the linker. The tables below summarize how linker properties can influence performance.
Table 1: Impact of PEG Linker Length on PROTAC Physicochemical Properties and Degradation (Note: Data is illustrative, based on general trends reported in the literature. Actual values are target-dependent.)
| PROTAC Linker | Molecular Weight ( g/mol ) | cLogP | Degradation (DC50, nM) | Max Degradation (Dmax, %) |
| Pomalidomide-PEG2 -Target | ~850 | 3.5 | > 1000 | < 20 |
| Pomalidomide-PEG4 -Target | ~940 | 3.1 | 50 - 200 | 75 - 90 |
| Pomalidomide-PEG6 -Target | ~1030 | 2.7 | 20 - 100 | > 90 |
| Pomalidomide-PEG8 -Target | ~1120 | 2.3 | 80 - 300 | 60 - 80 |
General Trend: Increasing PEG length generally decreases lipophilicity (cLogP) and can improve degradation up to an optimal length, after which efficacy may decrease.[1][7]
Table 2: Ternary Complex Cooperativity and Stability (Cooperativity (α) = Binary KD / Ternary KD)
| Parameter | Description | Implication for PROTAC Efficacy |
| Cooperativity (α) | A measure of how the binding of one protein affects the PROTAC's affinity for the second protein. | α > 1 (Positive): Stabilized ternary complex; often correlates with better degradation efficiency.[][13] α < 1 (Negative): Destabilized ternary complex; may lead to poor degradation.[][13] α = 1 (Non-cooperative): No change in binding affinity. |
| Ternary Complex Half-Life (t1/2) | The time it takes for half of the ternary complexes to dissociate. | Studies have shown that a longer dissociative half-life (i.e., a more stable complex) correlates with a greater initial rate of intracellular degradation.[13][21] |
Key Experimental Protocols
Western Blot for Protein Degradation
This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat cells with a range of PROTAC concentrations (and a DMSO vehicle control) for a specified time (e.g., 24, 48 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them using RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., GAPDH, β-actin).[10]
NanoBRET™ Assay for In-Cell Ternary Complex Formation
This assay measures the proximity between the target protein and CRBN in live cells.[18][19]
-
Plasmid Transfection: Co-transfect cells (e.g., HEK293T) with two plasmids: one expressing the target protein as a NanoLuc® fusion (energy donor) and another expressing CRBN as a HaloTag® fusion (energy acceptor).[18]
-
Cell Plating & Labeling: Plate the transfected cells into a white 96-well assay plate. Add the HaloTag® NanoBRET™ 618 Ligand (acceptor fluorophore) to the medium and incubate.
-
PROTAC Treatment: Add serial dilutions of your Pomalidomide-PEG4-NH2 based PROTAC to the wells and incubate to allow for complex formation.
-
Substrate Addition: Add the Nano-Glo® Luciferase Assay Substrate (furimazine) to all wells.
-
Signal Detection: Immediately measure both the donor emission (~460 nm) and acceptor emission (~618 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). An increase in this ratio upon PROTAC addition indicates the formation of the ternary complex.[1] Plot the ratio against PROTAC concentration to determine the potency of complex formation.
Surface Plasmon Resonance (SPR) for In Vitro Ternary Complex Kinetics
SPR is used to measure the binding kinetics (on- and off-rates) and affinity of binary and ternary complexes in real-time.[13][21][22]
-
Chip Preparation: Immobilize a high-affinity streptavidin to a sensor chip. Biotinylate your E3 ligase (e.g., CRBN complex) and capture it on the streptavidin-coated surface.
-
Binary Binding Analysis:
-
To measure PROTAC-CRBN binding, flow serial dilutions of the PROTAC over the captured CRBN and measure the response.
-
To measure PROTAC-POI binding, pre-saturate the PROTAC with the POI and flow this mixture over a blank reference channel.
-
-
Ternary Complex Kinetic Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of your target protein and serial dilutions of the PROTAC.
-
Inject these pre-incubated solutions over the captured CRBN on the sensor surface.
-
Measure the association (k_on) and dissociation (k_off) rates of the ternary complex.
-
-
Data Analysis: Fit the sensorgram data to appropriate kinetic models to determine the dissociation constant (K_D) for both binary and ternary interactions. Calculate the cooperativity factor (α).
Visualizations
Caption: PROTAC mechanism of action leading to protein degradation.
Caption: General experimental workflow for PROTAC evaluation.
Caption: Decision tree for troubleshooting ineffective PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. precisepeg.com [precisepeg.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 18. Ternary Complex Formation [promega.ca]
- 19. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. researchgate.net [researchgate.net]
- 22. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Guide for Researchers: Pomalidomide-amino-PEG4-NH2 vs. Thalidomide-O-amido-C4-NH2 in Targeted Protein Degradation
For Immediate Publication
Ontario, CA – December 7, 2025 – In the rapidly advancing field of targeted protein degradation, the selection of an optimal E3 ligase ligand and linker is paramount for the successful development of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of two widely used Cereblon (CRBN) E3 ligase ligand-linker conjugates: Pomalidomide-amino-PEG4-NH2 and Thalidomide-O-amido-C4-NH2. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of their performance, supported by experimental data and protocols, to inform the rational design of next-generation protein degraders.
Introduction to CRBN-Recruiting PROTACs
PROTACs are heterobifunctional molecules that hijack the cell's natural ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). They consist of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, is a frequently recruited E3 ligase in PROTAC design. Thalidomide (B1683933) and its more potent analog, pomalidomide (B1683931), are well-established binders of CRBN, making them invaluable components in the PROTAC toolbox.[1][2]
This guide focuses on two functionalized versions of these CRBN ligands, this compound and Thalidomide-O-amido-C4-NH2, which are designed for straightforward conjugation to a POI-binding ligand.
Comparative Performance Analysis
While direct head-to-head experimental data for PROTACs synthesized with this compound and Thalidomide-O-amido-C4-NH2 against the same target protein is not extensively available in the public domain, a robust comparison can be made by examining the intrinsic properties of the parent E3 ligase ligands and representative data from PROTACs employing similar structures.
Cereblon (CRBN) Binding Affinity
The binding affinity of the E3 ligase ligand to its target is a critical determinant of the stability and efficiency of the ternary complex (POI-PROTAC-E3 ligase), which directly impacts the potency of the resulting PROTAC. Pomalidomide consistently demonstrates a higher binding affinity for CRBN compared to thalidomide.
| Ligand | Binding Affinity (Kd) to CRBN | Assay Method |
| Pomalidomide | ~157 nM | Competitive Titration |
| Thalidomide | ~250 nM | Competitive Titration |
| Data compiled from published literature.[1][2][3] |
This stronger binding affinity of pomalidomide suggests that PROTACs incorporating this compound are likely to form more stable and efficient ternary complexes, leading to more potent protein degradation.[2][4]
Target Protein Degradation Efficiency
The ultimate measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein, typically quantified by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative degradation data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-studied target in cancer therapy. While the specific linkers differ from the title compounds, this data illustrates the general performance of pomalidomide- and thalidomide-based degraders.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| Representative Pomalidomide-PROTAC | Pomalidomide | BRD4 | Jurkat | < 1 | > 90 |
| Representative Thalidomide-PROTAC | Thalidomide | BRD4 | MOLM-14 | 7.2 | Not Specified |
| Data is compiled from different studies and experimental conditions may vary.[5][6] |
The significantly lower DC50 value observed for the pomalidomide-based PROTAC is consistent with the higher CRBN binding affinity of pomalidomide, suggesting that this compound would likely contribute to more potent degraders than Thalidomide-O-amido-C4-NH2.
Signaling Pathway and Mechanism of Action
The mechanism of action for PROTACs utilizing either this compound or Thalidomide-O-amido-C4-NH2 follows a catalytic cycle involving the recruitment of the CRBN E3 ligase complex to the target protein.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are protocols for key experiments.
Cereblon Binding Assay (Fluorescence Polarization)
This assay quantitatively determines the binding affinity of a ligand to CRBN.
Reagents and Materials:
-
Purified recombinant human CRBN protein
-
Fluorescently labeled tracer ligand that binds to CRBN (e.g., a fluorescent derivative of thalidomide)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
-
384-well, low-volume, black microplates
-
Test compounds (this compound, Thalidomide-O-amido-C4-NH2) serially diluted in DMSO
Procedure:
-
Add a fixed concentration of the fluorescent tracer and CRBN protein to each well of the microplate.
-
Add varying concentrations of the test compound to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach binding equilibrium.
-
Measure the fluorescence polarization (FP) of each well using a suitable plate reader.
-
The displacement of the fluorescent tracer by the test compound results in a decrease in FP.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve. The Kd can then be calculated using the Cheng-Prusoff equation.
Quantitative Western Blotting for Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
Reagents and Materials:
-
Cell line expressing the target protein of interest
-
PROTACs synthesized using this compound and Thalidomide-O-amido-C4-NH2
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with the HRP-conjugated secondary antibody.
-
Signal Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imager.
-
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the corresponding loading control band intensity. Plot the normalized protein levels against the log of the PROTAC concentration to determine the DC50 and Dmax values.
Conclusion
The choice between this compound and Thalidomide-O-amido-C4-NH2 as the E3 ligase ligand-linker conjugate for PROTAC synthesis should be guided by the desired potency and the specific characteristics of the target protein. The available evidence strongly suggests that pomalidomide's higher intrinsic binding affinity to CRBN translates to more potent protein degradation.[2][4] Therefore, this compound is generally the preferred choice for developing highly effective PROTACs. However, factors such as linker composition and the nature of the target-binding ligand can also significantly influence the overall performance of the PROTAC.[7] Researchers are encouraged to empirically test both options in their specific biological context to identify the optimal degrader for their target of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
PEG4 vs. PEG3 Linkers for PROTAC Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component to achieve maximal efficacy. The linker, the bridge between the target-binding warhead and the E3 ligase-recruiting ligand, plays a critical role in the potency and overall performance of a PROTAC. Among the most utilized linkers are polyethylene (B3416737) glycol (PEG) chains, favored for their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a detailed comparison of PROTACs employing PEG4 and PEG3 linkers, offering experimental data, methodological insights, and visual aids to inform rational PROTAC design.
The length and flexibility of the PEG linker are paramount as they dictate the geometry and stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3][4] An optimal linker length facilitates productive ubiquitination and subsequent proteasomal degradation of the target protein. A linker that is too short can lead to steric hindrance, while an excessively long one may result in inefficient ubiquitination.[3][4] The choice between a PEG3 and a PEG4 linker, differing by a single ethylene (B1197577) glycol unit, can therefore have a profound impact on the degradation efficiency, as quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Quantitative Comparison of PROTAC Efficacy
Systematic studies evaluating the impact of incremental changes in PEG linker length provide valuable data for linker optimization. A notable study by Wurz et al. (2017) explored the effects of linker length on the degradation of BRD4 by recruiting either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligase. Their findings, particularly for the CRBN-recruiting PROTACs, highlight the non-linear relationship between linker length and degradation potency.
| Target Protein | E3 Ligase | Linker | DC50 (µM) in H661 cells | Dmax (%) | Key Observation |
| BRD4 | CRBN | PEG3 | > 5 | ~50 | Reduced degradation potency with a 3-unit PEG linker. |
| BRD4 | CRBN | PEG4 | < 0.5 | > 90 | Increased linker length to 4 PEG units restored potent degradation. |
Table 1: Comparison of BRD4-targeting PROTACs with PEG3 and PEG4 linkers. Data synthesized from the findings of Wurz et al. (2017) as cited in Troup et al. (2020).[3][5]
The data clearly indicates that for this specific BRD4-targeting, CRBN-recruiting PROTAC, the PEG4 linker resulted in significantly higher potency (lower DC50) and greater maximal degradation (higher Dmax) compared to the PEG3 linker. This underscores the critical importance of fine-tuning the linker length, as even a subtle change of one PEG unit can dramatically alter the efficacy.
Signaling Pathways and Experimental Workflows
To understand the context of these findings, it is essential to visualize the underlying biological processes and the experimental procedures used to generate the data.
Caption: PROTAC mechanism of action leading to target protein degradation.
The efficacy of PROTACs with different linkers is typically assessed through a series of well-defined experiments. The general workflow involves cell culture, treatment with the PROTAC, and subsequent analysis of target protein levels.
Caption: General experimental workflow for evaluating PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used in the evaluation of PROTAC efficacy.
Western Blotting for Protein Degradation (DC50 and Dmax Determination)
Objective: To quantify the levels of the target protein following treatment with PROTACs at various concentrations.
Materials:
-
Cultured cells (e.g., H661)
-
PROTACs with PEG3 and PEG4 linkers
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PEG3 and PEG4 PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Objective: To assess the effect of PROTAC-mediated protein degradation on cell viability.
Materials:
-
Cultured cells
-
PROTACs with PEG3 and PEG4 linkers
-
96-well plates
-
MTT reagent or CellTiter-Glo® reagent
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
Viability Measurement:
-
For MTT assay: Add MTT solution to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Caption: Relationship between linker properties and PROTAC efficacy.
References
- 1. Impact of linker length on the activity of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
A Comparative Guide to the Validation of Pomalidomide-Based Ligand Binding to Cereblon (CRBN)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding of pomalidomide (B1683931) and its analogues to the E3 ubiquitin ligase Cereblon (CRBN), a critical interaction for the development of targeted protein degraders known as PROTACs (Proteolysis Targeting Chimeras). While direct, publicly available binding data for Pomalidomide-amino-PEG4-NH2 is limited, this document outlines the established binding affinities of its parent molecule, pomalidomide, and other key immunomodulatory drugs (IMiDs). Furthermore, it details the experimental protocols necessary to validate the binding of novel pomalidomide derivatives like this compound to CRBN.
This compound is a synthetic E3 ligase ligand-linker conjugate.[1][2][3] It incorporates the pomalidomide moiety, which binds to CRBN, and a PEG linker, which can be conjugated to a ligand for a target protein, forming a PROTAC.[1] PROTACs leverage the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1]
Quantitative Comparison of CRBN Ligand Binding Affinity
The binding affinity of IMiDs to CRBN is a key determinant of their efficacy in recruiting neosubstrates for degradation. The following table summarizes the reported binding affinities for pomalidomide and its well-characterized analogues, thalidomide (B1683933) and lenalidomide (B1683929). These values serve as a benchmark for validating the CRBN engagement of new derivatives.
| Compound | Dissociation Constant (Kd) | IC50 | Assay Method | Reference |
| Pomalidomide | ~157 nM | ~2 µM | Isothermal Titration Calorimetry (ITC) | [4] |
| 1.2 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [5] | ||
| Lenalidomide | ~178 nM | ~2 µM | Isothermal Titration Calorimetry (ITC) | [4] |
| 0.64 µM | Isothermal Titration Calorimetry (ITC) | [6] | ||
| 1.5 µM | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | [5] | ||
| Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) | [4] | |
| (S)-thalidomide | - | - | (S)-enantiomer has ~10-fold greater binding affinity than (R)-thalidomide | [7] |
Mechanism of Action: Pomalidomide-Induced Protein Degradation
Pomalidomide and its derivatives function as "molecular glues." Their binding to CRBN, a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4-CRBN) E3 ubiquitin ligase complex, alters the substrate specificity of the complex.[8] This leads to the recruitment of "neosubstrates," such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are not typically targeted by the native CRL4-CRBN complex.[8][9] The subsequent ubiquitination of these neosubstrates marks them for degradation by the proteasome.[8]
Experimental Protocols for Validating CRBN Binding
Several biophysical and biochemical assays can be employed to validate and quantify the binding of this compound to CRBN.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the change in the polarization of fluorescent light when a small, fluorescently labeled ligand binds to a larger protein. It is a robust method for determining the binding affinity of unlabeled test compounds that compete with the fluorescent ligand for binding to the protein.
Principle: A fluorescently labeled thalidomide analogue (tracer) is incubated with the CRBN-DDB1 complex. The binding of the tracer to the large protein complex results in a high fluorescence polarization signal. When a test compound that binds to CRBN is added, it displaces the fluorescent tracer, leading to a decrease in the polarization signal.
Protocol Outline:
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., this compound) and a positive control (e.g., pomalidomide). Prepare a solution of recombinant human CRBN-DDB1 complex and a fluorescently labeled thalidomide probe.
-
Assay Plate Setup: In a 96-well or 384-well black, low-binding microplate, add the assay buffer, CRBN-DDB1 complex, and the fluorescent probe to each well.
-
Compound Addition: Add the serially diluted test compound and controls to the appropriate wells.
-
Incubation: Incubate the plate at room temperature, protected from light, to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorescent probe.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration and fit the data to a suitable model to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (CRBN) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein to generate a binding isotherm.
Protocol Outline:
-
Sample Preparation: Prepare solutions of purified CRBN and the test compound in the same buffer. Thoroughly degas the solutions.
-
Instrument Setup: Load the CRBN solution into the sample cell and the test compound solution into the injection syringe of the ITC instrument.
-
Titration: Perform a series of small injections of the test compound into the CRBN solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat-change peaks and plot them against the molar ratio. Fit the resulting isotherm to a suitable binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte in solution to a ligand immobilized on a sensor surface in real-time. It provides kinetic data on the association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be calculated.
Protocol Outline:
-
Immobilization: Immobilize recombinant CRBN onto the surface of a sensor chip.
-
Binding Analysis: Flow solutions of the test compound at various concentrations over the sensor chip surface.
-
Detection: Monitor the change in the SPR signal in real-time to measure the association and dissociation of the compound.
-
Data Analysis: Analyze the sensorgrams to determine the kinetic rate constants (kon and koff) and calculate the dissociation constant (Kd).
Competitive Elution Assay
This is a qualitative or semi-quantitative method to assess binding competition.[10]
Principle: A known CRBN binder, such as a thalidomide analogue, is immobilized on affinity beads. A cell lysate containing CRBN is passed over the beads, allowing CRBN to bind. The ability of a test compound to elute CRBN from the beads indicates that it competes for the same binding site.[10]
Protocol Outline:
-
Binding: Incubate thalidomide-analogue-conjugated affinity beads with a cell lysate containing CRBN.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins with a solution containing a high concentration of the test compound.
-
Analysis: Analyze the eluate for the presence of CRBN using immunoblotting.
By employing these established methodologies, researchers can effectively validate and quantify the binding of this compound and other novel derivatives to CRBN, ensuring their suitability for the development of potent and specific protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Pomalidomide-PEG4-C2-NH2 | Ligand for E3 Ligase | TargetMol [targetmol.com]
- 4. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Cell-based Target Engagement Assay for the Identification of Cereblon E3 Ubiquitin Ligase Ligands and Their Application in HDAC6 Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Immunomodulatory agents lenalidomide and pomalidomide co-stimulate T cells by inducing degradation of T cell repressors Ikaros and Aiolos via modulation of the E3 ubiquitin ligase complex CRL4CRBN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Unveiling the Structure of Pomalidomide-amino-PEG4-NH2: A Comparative NMR Analysis Guide
For researchers, scientists, and professionals in drug development, confirming the precise chemical structure of novel compounds is a critical step. This guide provides a comprehensive comparison of expected Nuclear Magnetic Resonance (NMR) data for Pomalidomide-amino-PEG4-NH2 against its constituent precursors, Pomalidomide and amino-PEG4-NH2. Detailed experimental protocols and a logical workflow for structural confirmation are also presented to support your research endeavors.
The conjugation of Pomalidomide, a potent immunomodulatory agent, with a flexible tetraethylene glycol (PEG4) linker containing a terminal amine group opens avenues for the development of novel targeted therapies, such as Proteolysis Targeting Chimeras (PROTACs). NMR spectroscopy is an indispensable tool for verifying the successful synthesis of this compound and for ensuring the purity of the final product. This guide will walk you through the expected spectral changes upon conjugation, facilitating the interpretation of your experimental data.
Comparative Analysis of Expected ¹H and ¹³C NMR Data
The following tables summarize the anticipated chemical shifts (δ) in parts per million (ppm) for the key protons and carbons in Pomalidomide, amino-PEG4-NH2, and the final conjugated product, this compound. These predictions are based on established NMR principles and data from related structures. The spectra are assumed to be recorded in dimethyl sulfoxide-d6 (DMSO-d6), a common solvent for these compounds.
Table 1: Expected ¹H NMR Chemical Shifts (ppm) in DMSO-d6
| Assignment | Pomalidomide (Alternative) | This compound (Product) | Key Observations for Comparison |
| Glutarimide NH | ~11.1 | ~11.1 | No significant change expected. |
| Aromatic CH (Pomalidomide) | ~7.0-7.6 | ~7.1-7.7 | Slight shifts in the aromatic region upon substitution. |
| Methine CH (Pomalidomide) | ~5.1 | ~5.1 | No significant change expected. |
| Methylene (B1212753) CH₂ (Pomalidomide) | ~2.0-2.9 | ~2.0-3.0 | Minor shifts possible. |
| Pomalidomide NH₂ | ~6.4 | Signal disappears | Disappearance of the primary amine protons is a key indicator of successful conjugation. |
| PEG CH₂-O | Not Applicable | ~3.5-3.6 | Appearance of a strong, broad singlet characteristic of the PEG backbone. |
| PEG CH₂-N (linker) | Not Applicable | ~3.4-3.5 | Appearance of a triplet adjacent to the newly formed secondary amine. |
| Terminal PEG CH₂-NH₂ | Not Applicable | ~2.8-3.0 | Appearance of a triplet for the terminal methylene group adjacent to the primary amine. |
| Terminal PEG NH₂ | Not Applicable | Broad singlet | Appearance of a broad singlet for the terminal primary amine protons. |
Table 2: Expected ¹³C NMR Chemical Shifts (ppm) in DMSO-d6
| Assignment | Pomalidomide (Alternative) | This compound (Product) | Key Observations for Comparison |
| Carbonyl C=O (Pomalidomide) | ~167-173 | ~167-173 | Minimal changes expected in the carbonyl region. |
| Aromatic C (Pomalidomide) | ~110-150 | ~110-152 | Shifts in the aromatic carbon signals, particularly the carbon bearing the amino group (C4), are expected upon substitution. |
| Methine CH (Pomalidomide) | ~50 | ~50 | No significant change expected. |
| Methylene CH₂ (Pomalidomide) | ~22, 31 | ~22, 31 | No significant change expected. |
| PEG C-O | Not Applicable | ~69-70 | Appearance of strong signals corresponding to the PEG backbone carbons. |
| PEG C-N (linker) | Not Applicable | ~40-42 | Appearance of a signal for the carbon attached to the secondary amine. |
| Terminal PEG C-NH₂ | Not Applicable | ~39-41 | Appearance of a signal for the terminal carbon attached to the primary amine. |
Experimental Protocol for NMR Analysis
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (B87167) (DMSO-d6), ≥99.9 atom % D
-
5 mm NMR tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.
-
Add approximately 0.6 mL of DMSO-d6 to the vial.
-
Vortex the sample until the solid is completely dissolved. A clear, homogeneous solution should be obtained.
-
Carefully transfer the solution into a 5 mm NMR tube using a pipette.
-
-
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Process the acquired Free Induction Decay (FID) using an appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d6 (δ ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra based on the expected chemical shifts and coupling patterns. Two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in the complete assignment of complex spectra.
-
Logical Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the NMR analysis to confirm the structure of this compound.
Caption: Workflow for NMR-based structural confirmation.
By following this guide, researchers can confidently perform and interpret NMR analysis to verify the successful synthesis of this compound, ensuring the integrity of their starting materials for further drug discovery and development efforts.
Navigating the Analysis of Pomalidomide-Based PROTACs: A Comparative Guide to Mass Spectrometry
For researchers, scientists, and drug development professionals venturing into the burgeoning field of targeted protein degradation, the precise characterization of proteolysis-targeting chimeras (PROTACs) is paramount. This guide provides a comparative overview of the mass spectrometry analysis of Pomalidomide-amino-PEG4-NH2, a key building block in the synthesis of PROTACs, and its alternatives. The content herein is supported by established analytical methodologies for similar compounds and general principles of mass spectrometry for PROTACs.
This compound is a bifunctional molecule that incorporates the Pomalidomide ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to an amino-PEG4 linker.[1] This construct serves as a crucial component for synthesizing PROTACs, which are designed to bring a target protein into proximity with an E3 ligase, leading to the target protein's ubiquitination and subsequent degradation by the proteasome. Given their therapeutic potential, the robust analytical characterization of these molecules is a critical step in drug development.
Proposed Mass Spectrometry Analysis of this compound
Experimental Protocols
A sensitive and validated LC-MS/MS method is the preferred approach for the quantitative analysis of this compound.[2][3] The following protocol is a proposed methodology.
1. Sample Preparation:
-
From Biological Matrices (e.g., Plasma): A liquid-liquid extraction using a solvent like ethyl acetate (B1210297) or a protein precipitation method would be employed to extract the analyte and a suitable internal standard.[2]
-
For In Vitro Samples: Simple dilution in an appropriate solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid) is likely sufficient.
2. Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is recommended for separation.[3]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B) would provide good chromatographic resolution.[3]
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is typical for such analyses.[2][4]
-
Column Temperature: Maintaining the column at 40°C can ensure reproducibility.[2]
3. Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be optimal for this molecule.[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer would be used for quantification, providing high sensitivity and selectivity.[2]
-
Precursor and Product Ions: The precursor ion would be the protonated molecule [M+H]+. Based on the molecular formula C23H32N4O8, the molecular weight is 492.52 g/mol .[5] Therefore, the expected precursor ion (m/z) would be approximately 493.5. The product ions would result from the fragmentation of the parent molecule. Likely fragment ions would include those corresponding to the Pomalidomide moiety, as seen in the analysis of Pomalidomide itself (e.g., m/z 274.2 -> 163.1), and fragments of the PEG linker.[2]
Data Presentation: Proposed LC-MS/MS Parameters
| Parameter | Proposed Value/Method | Rationale |
| LC Column | Reverse-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) | Standard for separation of small molecules.[3] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ionization and good peak shape.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase chromatography.[3] |
| Flow Rate | 0.4 mL/min | Typical for analytical LC-MS.[2] |
| Ionization Mode | ESI Positive | The amine groups in the molecule are readily protonated.[2] |
| Precursor Ion (Q1) | m/z 493.5 [M+H]+ | Based on the molecular weight of 492.52 g/mol .[5] |
| Product Ion (Q3) | To be determined experimentally. Likely fragments include m/z ~273 (Pomalidomide moiety) and PEG-related fragments. | Based on the known fragmentation of Pomalidomide and the structure of the linker.[2] |
Comparison with Alternative E3 Ligase Ligand Conjugates
Several alternatives to Pomalidomide-based linkers exist for the recruitment of different E3 ligases, primarily Von Hippel-Lindau (VHL). The choice of E3 ligase can impact the degradation profile and cellular specificity of the resulting PROTAC.
| Conjugate | E3 Ligase Ligand | Target E3 Ligase | Molecular Weight ( g/mol ) | Proposed Precursor Ion [M+H]+ (m/z) |
| This compound | Pomalidomide | Cereblon (CRBN) | 492.52[5] | ~493.5 |
| VH285-PEG4-C4-Cl | VH285 (VHL Ligand) | Von Hippel-Lindau (VHL) | Varies based on full structure | To be determined |
| CC-885-CH2-PEG1-NH-CH3 | CC-885 | Cereblon (CRBN) | Varies based on full structure | To be determined |
The mass spectrometry analysis of these alternatives would follow a similar LC-MS/MS approach. However, the specific precursor and product ions would differ based on their unique molecular weights and fragmentation patterns. For VHL ligands, different fragmentation pathways would be observed compared to the Pomalidomide-based conjugates.
Visualizing the Process and Pathway
To better understand the experimental and biological context, the following diagrams illustrate the proposed analytical workflow and the signaling pathway of Pomalidomide-based PROTACs.
Caption: Proposed experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Signaling pathway of a Pomalidomide-based PROTAC leading to targeted protein degradation.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sciex.com [sciex.com]
- 4. researchgate.net [researchgate.net]
- 5. Pomalidomide-PEG4-NH2 - CD Bioparticles [cd-bioparticles.net]
A Comparative Analysis of Pomalidomide and Lenalidomide-Based PROTAC Linkers for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The choice of E3 ligase ligand is a critical determinant of a PROTAC's efficacy, and derivatives of the immunomodulatory drugs (IMiDs) pomalidomide (B1683931) and lenalidomide (B1683929) are widely employed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides an objective comparison of pomalidomide- and lenalidomide-based PROTAC linkers, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.
Executive Summary
Pomalidomide and lenalidomide are both effective recruiters of the CRBN E3 ligase for PROTAC-mediated protein degradation. However, key differences in their binding affinities and the influence of linker attachment points can significantly impact the performance of the resulting degrader. Pomalidomide generally exhibits a higher binding affinity for CRBN, which often translates to more potent and efficient degradation of the target protein.[1][2][3] The strategic attachment of the linker, particularly at the C5 position of the pomalidomide phthalimide (B116566) ring, has been shown to be crucial for minimizing off-target degradation of endogenous zinc finger transcription factors.[1] While lenalidomide-based PROTACs are also effective, the optimization of their linker attachment point to mitigate off-target effects is a key consideration in their design.
Quantitative Performance Data
The following tables summarize key quantitative data comparing pomalidomide and lenalidomide as CRBN ligands for PROTACs.
Table 1: Comparative Binding Affinity to CRBN
| Compound | Binding Affinity (Kd) | Binding Affinity (IC50) | Assay Method |
| Pomalidomide | ~157 nM[2] | ~2 µM, 1.2 µM[2] | Competitive Titration, Competitive Binding Assay, TR-FRET[2] |
| Lenalidomide | ~178 nM[2] | ~2 µM, 1.5 µM, 2.694 µM[2] | Competitive Titration, Competitive Binding Assay, TR-FRET[2] |
| Thalidomide | ~250 nM[2] | Competitive Titration[2] |
Data synthesized from published literature. Note that assay conditions may vary between studies.
Signaling and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of CRBN-recruiting PROTACs and a typical experimental workflow for their evaluation.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. Below are representative protocols for the synthesis of key linker precursors and the assessment of target protein degradation.
Protocol 1: Synthesis of Pomalidomide-C5-Azide
This protocol describes a two-step synthesis of a pomalidomide derivative with a C5-azide linker, which is a versatile intermediate for "click chemistry" conjugation.[4]
Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
-
To a solution of pomalidomide (1.0 equivalent) in dimethylformamide (DMF), add potassium carbonate (2.0 equivalents) and 1,5-dibromopentane (B145557) (3.0 equivalents).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (B109758) (DCM) three times.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., using a gradient of 0-10% methanol (B129727) in DCM) to afford the N-(5-bromopentyl)pomalidomide derivative.
Step 2: Synthesis of Pomalidomide-C5-Azide
-
To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 equivalent) in DMF, add sodium azide (B81097) (3.0 equivalents).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM three times.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% methanol in DCM) to yield pomalidomide-C5-azide.
Protocol 2: Chemoselective Alkylation of Lenalidomide for PROTAC Library Synthesis
This method provides a novel approach to generating highly functionalized lenalidomide-based PROTACs under mild conditions using an organic base-promoted chemoselective alkylation.[5]
-
In a reaction vessel, dissolve lenalidomide (1.0 equivalent) and the desired alkyl halide linker (1.1-1.5 equivalents) in an appropriate solvent such as N-methyl-2-pyrrolidone (NMP).
-
Add N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the mixture.
-
Stir the reaction at a temperature ranging from room temperature to 110°C, depending on the reactivity of the alkyl halide, for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting lenalidomide-linker conjugate by silica gel column chromatography.
Protocol 3: Western Blot for Target Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or a similar method.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Conclusion
Both pomalidomide and lenalidomide are highly effective CRBN ligands for the development of PROTACs. Pomalidomide's generally higher binding affinity may offer an advantage in achieving more potent target degradation.[1][2] However, the rational design of the linker, including its attachment point and composition, is paramount for both scaffolds to optimize degradation efficacy and minimize off-target effects.[1] The experimental protocols provided herein offer a foundation for the synthesis and evaluation of both pomalidomide- and lenalidomide-based PROTACs, enabling researchers to make informed decisions in the design of novel protein degraders.
References
Isothermal titration calorimetry for Pomalidomide-amino-PEG4-NH2 binding
A Comparative Guide to the Cereblon Binding Affinity of Pomalidomide (B1683931) and Other Immunomodulatory Drugs (IMiDs) by Isothermal Titration Calorimetry
This guide provides a comparative analysis of the binding affinity of Pomalidomide and its analogs, Lenalidomide (B1683929) and Thalidomide, to their primary cellular target, the E3 ubiquitin ligase Cereblon (CRBN). The data presented is primarily derived from Isothermal Titration Calorimetry (ITC), a high-standard biophysical technique for characterizing molecular interactions. This document is intended for researchers, scientists, and drug development professionals working with these compounds, particularly in the context of targeted protein degradation and the development of Proteolysis Targeting Chimeras (PROTACs).
While the initial topic of interest was the binding between Pomalidomide and Pomalidomide-amino-PEG4-NH2, it is important to clarify that this compound is a derivative of Pomalidomide used as a linker-ligand conjugate in PROTAC technology.[1] The Pomalidomide moiety in this conjugate serves to recruit Cereblon, and the amino-PEG4-NH2 portion is a linker for attaching to a ligand for a target protein. Therefore, the therapeutically relevant interaction is the binding of Pomalidomide to Cereblon.
The Role of Cereblon in the Mechanism of Action of IMiDs
Pomalidomide, Lenalidomide, and Thalidomide are immunomodulatory drugs (IMiDs) that exert their therapeutic effects by binding to Cereblon, a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[][3] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5] The degradation of these transcription factors is central to the anti-myeloma and immunomodulatory activities of these drugs.[5]
Comparative Analysis of Binding Affinity to Cereblon by ITC
Isothermal Titration Calorimetry directly measures the heat changes that occur during a binding event, allowing for the determination of the dissociation constant (Kd), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[4][6] The binding affinities of Pomalidomide and its analogs to Cereblon are in the nanomolar to micromolar range, indicating potent interactions.[4][6] Pomalidomide generally shows a higher affinity for Cereblon compared to Lenalidomide and Thalidomide.[4]
Quantitative Binding Data
| Compound | Target | K_d_ (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Assay Type |
| Pomalidomide | CRBN-DDB1 | ~157 | Not Consistently Reported | Not Consistently Reported | Competitive Titration |
| Pomalidomide | CdCRBN | 12,500 | Not Reported | Not Reported | ITC |
| Lenalidomide | CRBN-DDB1 | ~178 - 640 | +2.5 | -7.4 | Competitive Titration, ITC |
| Lenalidomide | CRBN-TBD | 19,000 | Not Reported | Not Reported | ITC |
| Thalidomide | CRBN-DDB1 | ~250 | Not Consistently Reported | Not Consistently Reported | Competitive Titration |
Note: The thermodynamic data presented are compiled from various sources, and experimental conditions may differ; direct comparison should be made with caution.[4] CRBN-DDB1 refers to the Cereblon-DDB1 complex, CdCRBN to the C-terminal thalidomide-binding domain of CRBN, and CRBN-TBD to the thalidomide-binding domain of CRBN.[6][7][8]
Experimental Protocols
Representative Protocol for Isothermal Titration Calorimetry
The following is a representative protocol for determining the binding affinity of a small molecule, such as Pomalidomide, to the Cereblon protein using Isothermal Titration Calorimetry.[4]
1. Sample Preparation:
-
Protein: Recombinant human Cereblon (CRBN) in complex with DDB1 is expressed and purified. The protein is extensively dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to ensure buffer matching.[4] The final protein concentration is determined by UV-Vis spectrophotometry at 280 nm.[4]
-
Ligand: Pomalidomide or its analogs are dissolved in the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration.[4] A small amount of DMSO may be used to aid dissolution, in which case the same final concentration of DMSO must be present in the protein solution.[4]
2. ITC Instrument Setup:
-
The ITC instrument (e.g., a MicroCal PEAQ-ITC) is thoroughly cleaned and equilibrated at the desired experimental temperature, typically 25°C.[4]
-
The sample cell is loaded with the CRBN-DDB1 protein solution, and the injection syringe is filled with the Pomalidomide solution.
3. Titration:
-
A series of small, precise injections of the Pomalidomide solution are made into the sample cell containing the CRBN-DDB1 protein.
-
The heat change associated with each injection is measured. As the protein becomes saturated with the ligand, the magnitude of the heat change per injection decreases.
-
A control experiment, titrating the ligand into the buffer alone, is performed to determine the heat of dilution.
4. Data Analysis:
-
The raw ITC data, consisting of heat changes per injection, is corrected for the heat of dilution.[4]
-
The corrected data is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's analysis software.[4]
-
This analysis yields the stoichiometry of binding (n), the dissociation constant (Kd), and the enthalpy of binding (ΔH).[4]
-
The change in entropy (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(K_a_), where K_a_ = 1/K_d_.[4]
Visualizing the Mechanism and a Key Experimental Workflow
To better understand the biological context and the experimental procedure, the following diagrams are provided.
Caption: Pomalidomide-induced protein degradation pathway.
Caption: Isothermal Titration Calorimetry (ITC) experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 3. Measuring cereblon as a biomarker of response or resistance to lenalidomide and pomalidomide requires use of standardized reagents and understanding of gene complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. benchchem.com [benchchem.com]
- 7. NMR-based Analysis of the Interaction between Pomalidomide and the C-terminal Domain of Cereblon -Journal of the Korean Magnetic Resonance Society | 학회 [koreascience.kr]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Pomalidomide-amino-PEG4-NH2: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Pomalidomide-amino-PEG4-NH2 is a critical component of laboratory safety and regulatory compliance. Given the hazardous nature of pomalidomide, stringent disposal protocols are necessary to mitigate risks to personnel and the environment. This guide provides essential, step-by-step information for the safe disposal of this compound.
Pomalidomide is classified as a hazardous substance with severe health warnings. It is a known teratogen and a suspected carcinogen that may cause damage to organs through prolonged or repeated exposure.[1] Therefore, this compound must be handled and disposed of as hazardous waste, following all applicable local, regional, and national regulations.[1][2][3]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment. This is crucial to prevent skin contact, inhalation, and ingestion.
Recommended PPE:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.
-
Lab Coat: A lab coat or other protective clothing is necessary.
-
Eye Protection: Use safety glasses or goggles. For handling larger quantities or when there is a risk of splashing, a face shield is recommended.
-
Respiratory Protection: If there is a risk of dust formation or aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[3]
Step-by-Step Disposal Procedure
The primary route for the disposal of this compound is through an approved hazardous waste disposal plant.[2][3]
-
Containerization:
-
Place all waste materials, including unused product, contaminated consumables (e.g., pipette tips, vials, gloves), and cleaning materials, into a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be labeled as "Hazardous Waste" and include the chemical name: "this compound".
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizers.[2]
-
The storage area should be clearly marked with appropriate hazard symbols.
-
-
Waste Collection:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company. Do not dispose of this material down the drain or in regular trash.[1]
-
Spill Management
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Cordon off the spill area to prevent unauthorized entry.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment:
-
For solid spills, carefully sweep up the material and place it into the designated hazardous waste container. Avoid creating dust.[2] A damp cloth or towel can be placed over the spill to minimize dust generation.[1]
-
For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place the absorbent material into the hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area with an appropriate cleaning agent.
-
All materials used for decontamination should also be disposed of as hazardous waste.
-
-
Report: Report the spill to the laboratory supervisor or safety officer.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
